molecular formula C28H18N4Na2O6S4 B12091073 Direct yellow 28 CAS No. 8005-72-9

Direct yellow 28

货号: B12091073
CAS 编号: 8005-72-9
分子量: 680.7 g/mol
InChI 键: XWFBKOILOSVUIW-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

C.I. Direct Yellow 28 ( 8005-72-9), also known as this compound, is a single azo class, anionic dye with the molecular formula C₂₈H₁₈N₄Na₂O₆S₄ and a molecular weight of 680.71 g/mol . It appears as a yellow to yellow-brown powder and is characterized by its high solubility in water, making it suitable for aqueous dyeing processes . Its research value lies in its primary application for the dyeing and printing of cellulose fibers like cotton and viscose, as well as protein fibers such as silk . The dye is also relevant for studies involving the coloring of leather and paper . From a technical perspective, it exhibits good resistance to acids and alkalis, and its light fastness is rated at a level of 3-4 (ISO) . Researchers may also find it useful for studying dyeing processes on polyamide fibers and for blended fabrics . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

8005-72-9

分子式

C28H18N4Na2O6S4

分子量

680.7 g/mol

IUPAC 名称

disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate

InChI

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)29-27(39-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-24-22(40-28)14-4-16(2)26(24)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI 键

XWFBKOILOSVUIW-UHFFFAOYSA-L

规范 SMILES

CC1=C(C2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=CC(=C6S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+]

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Direct Yellow 28 (Chrysophenine G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Direct Yellow 28, also known as Chrysophenine G or Direct Yellow 12. The methodologies presented are compiled from established chemical literature, offering a detailed framework for the preparation of this widely used disazo stilbene (B7821643) dye. This document is intended for use by qualified professionals in a laboratory setting.

Overview of Synthesis

This compound (Chrysophenine G) is a water-soluble dye noted for its bright yellow hue.[1] Its synthesis is a well-established multi-step process commencing from 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). The overall synthetic pathway involves three primary stages:

  • Bis-diazotization: The two primary aromatic amine groups of DSD acid are converted into diazonium salts.

  • Azo Coupling: The resulting bis-diazonium salt is reacted with two equivalents of phenol (B47542) to form an intermediate dye, Brilliant Yellow.

  • Ethylation: The hydroxyl groups of the Brilliant Yellow intermediate are converted to ethyl ethers using an ethylating agent, yielding the final product, Chrysophenine G.[2][3]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Stage 1: Bis-diazotization of 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DSD Acid)

This procedure involves the conversion of the primary amino groups of DSD acid into reactive diazonium salt groups.

Methodology:

  • In a beaker, prepare a solution of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). For example, 18.5 g (0.05 mol) of DSD acid can be dissolved in 250 mL of water, with the addition of sodium carbonate to achieve a neutral solution.[4]

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a concentrated solution of hydrochloric acid. For instance, a protocol suggests adding 27.5 parts of 31% aqueous hydrochloric acid.[5]

  • A solution of sodium nitrite (B80452) (e.g., 43.8 parts of 31.5% aqueous sodium nitrite solution) is then added dropwise while maintaining the temperature between 0-5 °C.[5] The addition should be slow to control the exothermic reaction.

  • The reaction progress is monitored for the presence of a slight excess of nitrous acid using potassium iodide-starch paper (which will turn a blue-black color).

  • Once the reaction is complete (typically after 1-2 hours), any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid until the KI-starch test is negative.[5]

  • The resulting suspension of the bis-diazonium salt is kept cold and used immediately in the next stage.

Stage 2: Azo Coupling to form Brilliant Yellow

The cold bis-diazonium salt suspension is coupled with phenol to form the intermediate azo dye.

Methodology:

  • In a separate beaker, prepare a solution of sodium phenoxide by dissolving phenol (2 equivalents) in an aqueous solution of sodium hydroxide (B78521). For example, a solution can be prepared from 4g of NaOH in 150 mL of water for 0.01 moles of starting DSD acid.[4]

  • Cool the sodium phenoxide solution to below 10 °C in an ice bath.[6]

  • Slowly add the cold bis-diazonium salt suspension from Stage 1 to the sodium phenoxide solution with vigorous stirring.[4]

  • Maintain the temperature below 10 °C and keep the reaction mixture alkaline (pH ~8-10) by adding a sodium carbonate or sodium hydroxide solution as needed.[6]

  • Stir the reaction mixture for several hours until the coupling is complete. The completion of the reaction can be monitored by testing for the absence of the diazonium salt with a solution of H-acid.[4]

  • The resulting precipitate of Brilliant Yellow is then collected by filtration and washed with a cold brine solution.

Stage 3: Ethylation of Brilliant Yellow to Chrysophenine G

The final step involves the conversion of the hydroxyl groups of Brilliant Yellow to ethyl ethers.

Methodology:

  • The filtered Brilliant Yellow from Stage 2 is re-slurried in a suitable solvent. Some industrial processes have utilized ethanol (B145695) as a solvent.[7]

  • An ethylating agent, such as chloroethane, is added to the slurry.[2][3]

  • The reaction mixture is heated in a sealed reaction vessel. A Chinese patent suggests an ethylating reaction time of 18-20 hours.[1]

  • After the reaction is complete, the solvent may be recovered by distillation.[1]

  • The final product, Chrysophenine G, is then isolated.

Purification of this compound

Crude this compound often contains inorganic salts and organic by-products. Purification is essential to obtain a product suitable for research and other high-purity applications.

Salting Out

This technique is used for the initial isolation of the dye from the reaction mixture.

Methodology:

  • The crude dye solution is heated (e.g., to 80 °C).[1]

  • A salt, such as anhydrous sodium sulfate, is added to decrease the solubility of the dye in water.[1]

  • The precipitated dye is then collected by filtration and washed with a salt solution to remove impurities that are more soluble.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[8] The key is to find a suitable solvent or solvent system in which the dye is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9]

Methodology:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of dioxane and pyridine (B92270) (e.g., 90:10 v/v) has been used for similar disazo dyes and could be a starting point for optimization.[6] Water or ethanol-water mixtures are also potential solvents given the dye's solubility characteristics.[3]

  • If insoluble impurities are present, perform a hot filtration to remove them.[10]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[11]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Dry the crystals, for example, in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Reactant Molar Ratios for Chrysophenine G Synthesis

StepReactant 1Reactant 2Reactant 3Molar RatioReference
DiazotizationDSD AcidSodium CarbonateSodium Nitrite1 : (2-3) : (5-7)[1]
CouplingDiazo SolutionSodium Phenoxide-1 : (4-6)[1]

Table 2: Physicochemical Properties of this compound (Chrysophenine G)

PropertyValueReference
Chemical FormulaC₃₀H₂₆N₄Na₂O₈S₂[2]
Molar Mass680.66 g·mol⁻¹[2][3]
AppearanceOrange powder[2]
CAS Number2870-32-8[2][3]
Solubility in Water30 g/L (at 80 °C)[3]
UV-Vis λmax~397 nm (in water)[12]

Mandatory Visualizations

Synthesis Pathway

Synthesis_of_Direct_Yellow_28 DSD_Acid 4,4'-Diaminostilbene-2,2'- disulfonic Acid (DSD Acid) Diazonium_Salt Bis-diazonium Salt DSD_Acid->Diazonium_Salt 1. Bis-diazotization (NaNO₂, HCl, 0-5°C) Brilliant_Yellow Brilliant Yellow Diazonium_Salt->Brilliant_Yellow 2. Azo Coupling (NaOH, <10°C) Phenol Phenol (2 eq.) Phenol->Brilliant_Yellow Direct_Yellow_28 This compound (Chrysophenine G) Brilliant_Yellow->Direct_Yellow_28 3. Ethylation (Heat) Chloroethane Chloroethane Chloroethane->Direct_Yellow_28

Caption: Reaction scheme for the synthesis of this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound (from synthesis) Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Filtrate Impurities_Removed Insoluble Impurities Removed Hot_Filtration->Impurities_Removed Solid Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash Crystals with Cold Solvent Vacuum_Filtration->Washing Crystals Mother_Liquor Mother Liquor (Soluble Impurities) Vacuum_Filtration->Mother_Liquor Filtrate Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

References

Direct Yellow 28: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 28, identified by the Colour Index number 19555 and CAS number 8005-72-9, is a synthetic anionic azo dye.[1][2] Primarily utilized in the textile, paper, and leather industries for its vibrant yellow hue and direct application properties, its chemical characteristics and synthesis pathways offer a case study in industrial dye chemistry.[2][3] This document provides a detailed technical examination of this compound, including its molecular formula, weight, chemical properties, and established synthesis protocols. While its current applications are predominantly industrial, this guide aims to present its technical profile for a scientific audience, potentially inspiring novel research avenues.

Chemical and Physical Properties

This compound is a water-soluble dye that functions as a direct dye, meaning it can be applied to cellulosic fibers like cotton and viscose without the need for a mordant.[1] Its structure contains multiple sulfonic acid groups, which enhance its solubility in aqueous solutions.[1] The key quantitative and qualitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C28H18N4Na2O6S4[1][2][4]
Molecular Weight 680.7 g/mol [1][4][5]
CAS Number 8005-72-9[1][2]
Colour Index (C.I.) No. 19555[3]
Appearance Bright yellow to yellow-brown powder[1][2]
Solubility in Water 40 g/L at 60 °C[2]
Solubility in Ethanol Slightly soluble[1][2]
Light Fastness (ISO) 6[6]
Acid Resistance (ISO) 5[6]
Alkali Resistance (ISO) 5[6]

Synthesis Protocol

The synthesis of this compound is a key process in its industrial production. The primary method involves the oxidative coupling of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize C.I. This compound through the treatment of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid with sodium hypochlorite (B82951).[1][2]

Materials:

  • 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Deionized water

  • Reaction vessel with temperature and pH control

  • Stirring apparatus

Procedure:

  • A solution of 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is prepared in an aqueous medium.[2]

  • The pH of the solution is adjusted to an alkaline range using an alkali such as sodium hydroxide.

  • The solution is maintained at a controlled temperature, typically elevated between 65-90 °C, to facilitate the reaction.[1]

  • Sodium hypochlorite solution is added gradually to the reaction mixture with continuous stirring. This initiates the oxidative coupling, leading to the formation of the azo linkage (-N=N-) that is characteristic of the dye.[1]

  • The reaction progress can be monitored in real-time using ultraviolet spectroscopy to ensure consistent color tone and minimize the formation of byproducts.[1]

  • Upon completion of the reaction, the resulting this compound dye is isolated from the solution.

  • The final product is a yellow-brown powder.[2]

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_product Product A 2-(4-Aminophenyl)-6-methylbenzo [d]thiazole-7-sulfonic acid P1 Dissolution in Aqueous Medium A->P1 B Sodium Hypochlorite (NaOCl) P2 Oxidative Coupling B->P2 C Alkali (e.g., NaOH) C->P1 P1->P2 Controlled Addition D This compound P2->D T 65-90 °C T->P2 pH Alkaline pH pH->P2

Caption: Synthesis workflow for this compound.

Mechanism of Action in Dyeing

This compound is classified as a direct dye due to its ability to directly adhere to cellulosic fibers without a mordant.[1] The mechanism is a multi-step process involving adsorption, diffusion, and fixation, driven by non-covalent interactions.

  • Adsorption: In an aqueous solution, the dye molecules exist as anions due to the dissociation of the sulfonic acid groups. Cellulosic fibers, when immersed in water, acquire a negative surface charge. The presence of an electrolyte, such as sodium chloride, is crucial to neutralize this charge repulsion, allowing the anionic dye molecules to approach and adsorb onto the fiber surface.

  • Diffusion: Once adsorbed, the dye molecules penetrate the amorphous regions of the fiber structure.

  • Fixation: The dye is retained within the fiber matrix through a combination of hydrogen bonds and van der Waals forces.[6] This interaction between the dye molecules and the hydroxyl groups of the cellulose (B213188) fibers leads to the coloration.[1]

G cluster_solution Aqueous Dye Bath cluster_fiber Cellulosic Fiber cluster_interaction Interaction Stages Dye This compound (Anionic) Adsorption 1. Adsorption Dye->Adsorption Electrolyte Electrolyte (e.g., NaCl) Electrolyte->Adsorption Reduces Repulsion Fiber Fiber Surface (Negative Charge) Fiber->Adsorption FiberInterior Fiber Interior Fixation 3. Fixation FiberInterior->Fixation H-bonds & van der Waals forces Diffusion 2. Diffusion Adsorption->Diffusion Penetration Diffusion->FiberInterior

Caption: Mechanism of this compound dyeing on cellulosic fibers.

Applications and Relevance

The primary application of this compound is in the dyeing of cotton, viscose, silk, wool, and polyamide fibers.[1][2] It is also used for coloring paper and leather.[2] Its good light fastness and ease of application make it a commercially significant dye.[6]

For the scientific research community, particularly in drug development, this compound currently has no established biological applications or known interactions with signaling pathways. Its characterization is largely confined to materials science and industrial chemistry. However, the study of such compounds can be relevant in the context of toxicology, environmental science, and the development of new functional materials. The detailed understanding of its synthesis and interaction mechanisms can provide a basis for the design of novel molecules with specific binding properties.

Conclusion

This compound is a well-characterized industrial dye with a defined molecular structure and synthesis process. Its utility is centered on its coloring properties for various substrates. This technical guide has summarized its core chemical and physical data, detailed its synthesis protocol, and outlined its mechanism of action in dyeing. While direct applications in biomedical research have not been identified, the comprehensive technical profile presented here serves as a valuable resource for researchers across various scientific disciplines.

References

Spectroscopic Analysis of Direct Yellow 28: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the azo dye, Direct Yellow 28 (C.I. 19555). Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from closely related compounds and established analytical methodologies to provide a thorough and practical resource. The information herein is intended to guide researchers in the spectroscopic analysis of this dye and similar chemical entities.

Chemical and Physical Properties

This compound is a water-soluble anionic azo dye.[1] Its chemical structure and general properties are summarized in the table below.

PropertyValueReference
CAS Number 8005-72-9[2][3][4]
Molecular Formula C₂₈H₁₈N₄Na₂O₆S₄[2][3][4]
Molecular Weight 680.71 g/mol [2][3]
Synonyms C.I. 19555, Direct Fast Yellow 2R, Duasyn Direct Yellow RR, Solophenyl Yellow FFL[2][4]
Appearance Yellow-brown powder[2]
Solubility Soluble in water[1][2]

UV-Visible Spectroscopic Data

For illustrative purposes, the following table presents representative UV-Vis data for a related azo dye, Disperse Red 19.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Disperse Red 19Ethanol285, 495Not Reported

Note: This data is for a representative azo dye and may not reflect the exact values for this compound.

Fluorescence Spectroscopic Data

The following table summarizes the fluorescence data for Direct Yellow 27.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Direct Yellow 27Water287355.840.416.8
Direct Yellow 27DMSONot ReportedNot Reported0.7012.18

Note: This data is for a related compound, Direct Yellow 27, and serves as a representative example.[6]

Experimental Protocols

The following sections detail standardized experimental procedures for obtaining UV-Vis and fluorescence spectra of water-soluble dyes like this compound.

UV-Visible Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and λmax of a water-soluble dye.

  • Solution Preparation:

    • Prepare a stock solution of the dye in deionized water at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions in deionized water to determine a suitable concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0 at the λmax).

  • Instrumentation and Measurement:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with deionized water to serve as the blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams over the desired wavelength range (e.g., 200-800 nm).

    • Replace the blank in the sample beam with the cuvette containing the dye solution.

    • Record the absorption spectrum of the dye solution. The instrument software will automatically subtract the blank spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

This protocol describes the procedure for measuring the excitation and emission spectra of a fluorescent dye.

  • Solution Preparation:

    • Prepare a dilute solution of the dye in a suitable solvent (e.g., deionized water). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

  • Instrumentation and Measurement:

    • Use a spectrofluorometer equipped with a xenon lamp source and monochromators for both excitation and emission.

    • Emission Spectrum:

      • Set the excitation monochromator to the determined λmax from the UV-Vis spectrum.

      • Scan the emission monochromator over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., if λexc is 400 nm, scan from 410 nm to 700 nm).

      • The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum intensity is the emission λmax.

    • Excitation Spectrum:

      • Set the emission monochromator to the determined emission λmax.

      • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-500 nm).

      • The resulting spectrum should resemble the absorption spectrum of the dye.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the general workflow for the spectroscopic analysis of a dye.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy Dye This compound Powder Stock Prepare Stock Solution Dye->Stock Solvent Deionized Water Solvent->Stock Dilutions Prepare Dilutions Stock->Dilutions Sample_UV Measure Sample Absorbance Dilutions->Sample_UV Emission_Scan Measure Emission Spectrum Dilutions->Emission_Scan cluster_uv_vis cluster_uv_vis Dilutions->cluster_uv_vis cluster_fluorescence cluster_fluorescence Dilutions->cluster_fluorescence UV_Spec UV-Vis Spectrophotometer Blank Measure Blank (Solvent) UV_Spec->Blank Blank->Sample_UV Lambda_max Determine λmax Sample_UV->Lambda_max Lambda_max->Emission_Scan Fluorometer Spectrofluorometer Fluorometer->Emission_Scan Excitation_Scan Measure Excitation Spectrum Emission_Scan->Excitation_Scan Fluorescence_Data Obtain Excitation/Emission Maxima Excitation_Scan->Fluorescence_Data

A generalized workflow for the spectroscopic analysis of dyes.

References

Solubility Profile of Direct Yellow 28: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Direct Yellow 28 (C.I. 19555) in aqueous and organic solvents. This document is intended to be a valuable resource for laboratory professionals requiring accurate solubility data for experimental design, formulation development, and quality control purposes.

This compound is a stilbene-azo direct dye known for its application in the textile and paper industries.[1][2] Its solubility is a critical parameter influencing its application, efficacy, and environmental fate. This guide summarizes the available quantitative data, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for assessing the solubility of this and similar compounds.

Core Data Presentation

The solubility of a compound is dependent on the solvent and the temperature. The following table summarizes the known quantitative and qualitative solubility of this compound.

SolventTemperature (°C)Solubility (g/L)Remarks
Water6040Soluble[3][4][5]
EthanolNot SpecifiedSlightly Soluble / Partially SolubleQuantitative data not widely reported[3][4][5]
MethanolNot SpecifiedNot Quantitatively Reported-
AcetoneNot SpecifiedNot Quantitatively Reported-
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot Quantitatively Reported-

Experimental Protocols for Solubility Determination

Principle

An excess amount of the dye is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is determined using UV-Visible spectrophotometry by applying the Beer-Lambert Law.

Materials and Equipment
  • This compound (analytical standard)

  • Solvents of interest (e.g., ethanol, methanol, acetone, DMSO), analytical grade

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Shaking incubator or water bath with temperature control

  • UV-Visible spectrophotometer

  • Analytical balance

  • Cuvettes

Procedure

Part 1: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a high, known concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a mid-range standard solution across the visible spectrum.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

Part 2: Determination of Solubility (Saturation Shake-Flask Method)

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the solvent of interest. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any remaining solid particles.

  • Dilution (if necessary): If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, dilute the filtered supernatant with a known volume of the solvent.

  • Spectrophotometric Measurement: Measure the absorbance of the (diluted) saturated solution at the λmax.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the (diluted) saturated solution. If a dilution was performed, multiply the result by the dilution factor to obtain the solubility.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_prep Part 1: Calibration Curve Preparation cluster_solubility Part 2: Solubility Determination prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards measure_abs Measure Absorbance of Standards at λmax prep_standards->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calculate_sol Calculate Solubility using Calibration Curve plot_curve->calculate_sol Use Equation add_excess Add Excess Dye to Solvent equilibrate Equilibrate at Constant Temperature add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate filter_supernatant Filter Supernatant separate->filter_supernatant measure_sol Measure Absorbance of Saturated Solution filter_supernatant->measure_sol measure_sol->calculate_sol

Caption: Experimental workflow for determining dye solubility.

logical_workflow start Start: Assess Solubility of this compound check_literature Check Literature for Existing Data start->check_literature data_available Quantitative Data Available? check_literature->data_available record_data Record and Tabulate Data data_available->record_data Yes perform_experiment Perform Experimental Determination data_available->perform_experiment No end End: Solubility Profile Established record_data->end protocol Follow Saturation Shake-Flask Protocol perform_experiment->protocol analyze_results Analyze Results and Calculate Solubility perform_experiment->analyze_results analyze_results->record_data

Caption: Logical workflow for solubility assessment.

References

An In-depth Technical Guide to Direct Yellow 28 (CAS No. 8005-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 28, identified by CAS number 8005-72-9, is a synthetic dye belonging to the stilbene (B7821643) and azo dye classes.[1][2] It is primarily utilized in the textile, paper, and leather industries for its ability to directly color cellulosic fibers without the need for a mordant.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and application in dyeing are presented, alongside analytical methodologies for its characterization. Furthermore, this document explores its metabolic fate, which is of particular interest to drug development professionals for understanding the potential biological interactions of azo compounds. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate a clear understanding of this compound.

Chemical and Physical Properties

This compound is a reddish-yellow dye that is commercially available as a yellow-brown powder.[1][4] Its chemical structure features an azo linkage (-N=N-) which acts as the chromophore, and multiple sulfonic acid groups that confer water solubility.[5] This high water solubility is essential for its application in aqueous dyeing processes.[6]

Chemical Identification
IdentifierValue
CAS Number 8005-72-9
C.I. Name This compound[1]
C.I. Number 19555[1][2]
Molecular Formula C₂₈H₁₈N₄Na₂O₆S₄[1]
Molecular Weight 680.71 g/mol [1]
IUPAC Name disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate
Synonyms Duasyn Direct Yellow RR, Iragon Yellow DYE28, Direct Fast Yellow 2R, Solophenyl Yellow FFL[1][3]
Physicochemical Data
PropertyValue
Physical Appearance Yellow-brown powder[1][2]
Solubility Soluble in water (40 g/L at 60 °C)[1][4]
Slightly soluble in ethanol[1][4]
Solution Color Golden brown in water[1]
Behavior in Acid Turns red-light brown in concentrated sulfuric acid, which dilutes to yellow[1]
Fastness Properties

The resistance of a dye to fading or running is a critical parameter for its industrial applications. The fastness properties of this compound on textiles are rated according to ISO and AATCC standards.

Fastness PropertyISO Standard RatingAATCC Standard Rating
Acid Resistance 5[1][4]5[1]
Alkali Resistance 5[1][4]4[1]
Light Fastness 6[1][4]-
Soaping (Fading) 3-4[1][4]4-5[1]
Soaping (Stain) -3-4[1]
Water (Fading) 3-4[1][4]4-5[1]
Water (Stain) -3-4[1]

Synthesis and Experimental Protocols

Manufacturing Process

The primary method for synthesizing this compound involves the oxidative coupling of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid using a sodium hypochlorite (B82951) solution.[1] This reaction forms the central azo bridge connecting the two substituted benzothiazole (B30560) moieties. An alternative synthesis route starts with the alkaline condensation of 4-nitrotoluene-2-sulfonic acid.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification A 2-(4-Aminophenyl)-6-methylbenzo [d]thiazole-7-sulfonic acid C Oxidative Coupling A->C B Sodium Hypochlorite (NaOCl) Solution B->C D Crude this compound C->D E Purification (e.g., Salting out, Filtration) D->E F Pure this compound E->F

Caption: General synthesis workflow for this compound.
Detailed Synthesis Protocol (Representative)

This protocol describes a representative lab-scale synthesis of this compound.

  • Preparation of Reactant Solution: Dissolve a molar equivalent of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid in an aqueous solution of sodium carbonate to form the sodium salt and ensure complete dissolution.

  • Reaction Setup: Transfer the solution to a reaction vessel equipped with a stirrer and a cooling system. Cool the solution to 0-5 °C in an ice bath.

  • Oxidative Coupling: Slowly add a stoichiometric amount of a cooled, dilute sodium hypochlorite solution to the stirred reactant solution. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) by adding sodium carbonate as needed.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Product Isolation: Once the reaction is complete, the dye is precipitated from the solution by "salting out," which involves adding a significant quantity of sodium chloride.

  • Purification: The precipitated dye is collected by filtration, washed with a saturated sodium chloride solution to remove impurities, and then dried under vacuum.

Experimental Protocol for Dyeing Cotton

This protocol outlines a standard procedure for dyeing cotton fabric with this compound.

  • Dye Bath Preparation: Prepare a dye bath with the required amount of this compound (e.g., 1% on weight of fabric), 0.5-1% soda ash (Na₂CO₃), and water to achieve a material-to-liquor ratio of 1:20.[2] The dye should be first pasted with a small amount of cold water and soda ash before adding boiling water to ensure complete dissolution.[2]

  • Dyeing Process: Immerse the pre-wetted cotton fabric into the dye bath at approximately 40°C.[2]

  • Salt Addition: After 15-20 minutes, begin the gradual addition of an electrolyte, such as sodium chloride or sodium sulfate (B86663) (e.g., 10-20% on weight of fabric), in portions over 30 minutes.[7] The salt helps to promote the exhaustion of the dye onto the fiber.[7]

  • Temperature Rise: Slowly raise the temperature of the dye bath to a boil (95-100°C) and maintain this temperature for 45-60 minutes to allow for dye penetration and fixation.[2][7]

  • Cooling and Rinsing: Allow the dye bath to cool down, then remove the fabric. Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye from the surface.

  • After-treatment (Optional): To improve wash fastness, an optional after-treatment with a dye-fixing agent can be performed according to the manufacturer's instructions.[2]

Mechanism of Action in Dyeing

The application of this compound to cellulosic fibers like cotton involves a multi-step process governed by intermolecular forces.

Dyeing_Mechanism A Dye in Solution (Anionic Dye Molecules) B Adsorption (Electrostatic Attraction to Fiber Surface) A->B + Electrolyte (Salt) C Diffusion (Penetration into Amorphous Regions of Fiber) B->C + Temperature D Fixation (Formation of H-bonds and van der Waals forces) C->D E Dyed Fiber D->E

Caption: Mechanism of this compound application on cellulosic fibers.

The mechanism can be broken down into three main stages:

  • Adsorption: In solution, both the dye molecules and the cellulosic fibers have a negative surface charge. The addition of an electrolyte like sodium chloride neutralizes this charge, reducing the electrostatic repulsion and allowing the anionic dye molecules to approach and adsorb onto the fiber surface.[3][7]

  • Diffusion: As the temperature of the dye bath is increased, the amorphous regions of the cellulose (B213188) fibers swell. This allows the adsorbed dye molecules to diffuse from the surface into the internal structure of the fiber.[3]

  • Fixation: Once inside the fiber, the dye molecules are held in place primarily through hydrogen bonding and van der Waals forces, leading to a colored fabric with a certain level of fastness.[3][7]

Analytical Methods

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the qualitative and quantitative analysis of dyes. The color of this compound arises from its absorption of light in the visible region, primarily due to the π-electron system of its conjugated azo-stilbene structure. The maximum absorption wavelength (λmax) for yellow dyes typically falls within the 400-450 nm range.[8] For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the λmax.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful method for the separation, identification, and quantification of dyes. A reversed-phase HPLC method can be employed for the analysis of this compound.[5]

Representative HPLC Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[9]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector set at the λmax of the dye.[9]

  • Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.

Toxicology and Safety

Acute Toxicity

Available data from structurally similar compounds suggest that this compound has low acute toxicity.

RouteSpeciesValueReference
Oral LD₅₀ Rat>2,000 - <5,000 mg/kg[10]
Dermal LD₅₀ Rabbit>200 mg/kg[10]

According to GHS classifications reported on PubChem, this chemical does not meet the criteria for hazard classification.[11]

Mutagenicity

The mutagenic potential of chemicals is often assessed using the Ames test, a bacterial reverse mutation assay.[12] This test uses strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway. A positive test, indicated by bacterial growth on a histidine-free medium, suggests the chemical is a mutagen and potentially a carcinogen.[12] While specific Ames test data for this compound was not found in the reviewed literature, it is a critical assay for any compound intended for applications where human exposure is possible.

Metabolism and Biological Interactions

For professionals in drug development, understanding the metabolic fate of a chemical is crucial. Azo dyes, when ingested, can be metabolized by azoreductase enzymes produced by microorganisms in the gut and also in the liver.[2][13]

Metabolic_Pathway cluster_intake Intake & Reduction cluster_metabolites Metabolite Formation cluster_fate Further Metabolism & Excretion A This compound (Ingestion) B Reductive Cleavage of Azo Bond (by Azoreductases in Gut/Liver) A->B C Formation of Aromatic Amines (2-(4-Aminophenyl)-6-methylbenzo [d]thiazole-7-sulfonic acid) B->C D Phase II Conjugation (e.g., Glucuronidation, Sulfation) C->D E Excretion (Urine/Feces) D->E

Caption: Plausible metabolic pathway of this compound.

The primary metabolic pathway is the reductive cleavage of the azo (-N=N-) bond.[2] This process breaks the molecule into its constituent aromatic amines. In the case of this compound, this would yield 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid.[14] These resulting amines can then undergo further Phase II metabolic reactions, such as glucuronidation or sulfation, which increases their water solubility and facilitates their excretion from the body.[13] The toxicological significance of azo dyes is often linked to the properties of their aromatic amine metabolites.

Applications

The primary applications of this compound are in the coloration of various substrates:

  • Textile Industry: Used for dyeing and printing on cotton, viscose, silk, wool, and polyamide fibers.[1][4]

  • Paper Industry: Employed in the coloration of paper products.[1][4]

  • Leather Industry: Utilized for dyeing leather goods.[1][4]

  • Other Uses: It can also be found as a colorant in some commercial products like cleaning agents.

References

Thermal and photostability of Direct yellow 28

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal and Photostability of Direct Yellow 28

This compound, identified by the Colour Index number C.I. 19555 and CAS number 8005-72-9, is a synthetic anionic dye belonging to the stilbene-azo class.[1][2] Its molecular formula is C₂₈H₁₈N₄Na₂O₆S₄.[2] As a direct dye, it is primarily utilized in the coloration of cellulosic fibers such as cotton and viscose, as well as for dyeing wool, silk, polyamide, paper, and leather.[1][2][3] The dye is characterized by its bright, reddish-yellow hue and its solubility in water, which is a key property for its application in aqueous dyeing processes.[1][4] this compound is noted for its good resistance to chlorine, various reducing agents, and its stability in the presence of copper and iron ions in the dye bath.[2][4] However, like many organic colorants, its stability under thermal stress and exposure to light is a critical parameter for its application and longevity.[1]

Thermal Stability

The thermal stability of an azo dye is crucial for its application in high-temperature dyeing processes and for the durability of the colored material. While specific thermogravimetric data for this compound is not extensively available in public literature, its thermal behavior can be predicted based on the analysis of analogous azo dyes.

Predicted Thermal Behavior

The thermal degradation of complex azo dyes like this compound is expected to be a multi-stage process.[5] An initial weight loss below 150°C is typically attributable to the evaporation of moisture absorbed by the dye powder.[5] The primary decomposition of the organic structure is anticipated to occur at higher temperatures, generally in the range of 200°C to 500°C.[5] The azo bond (-N=N-) is often the most thermally labile linkage in these molecules.[5][6] Studies on various azobenzene (B91143) derivatives show decomposition onset temperatures ranging from 150°C to 350°C.[5] For instance, some metal-complex azo dyes are stable up to 300°C.[5]

Quantitative Thermal Analysis Data (Analogous Azo Dyes)

To provide a framework for understanding the potential thermal properties of this compound, the following table summarizes experimental data from the thermal analysis of other azobenzene dyes. This data should be considered illustrative and would need to be confirmed by direct experimental analysis of this compound.

ParameterValue Range (°C)MethodComments
Onset of Decomposition (T_onset)200 - 250TGAThe temperature at which significant thermal decomposition begins.[5]
Temperature of Max. Decomposition Rate (T_max)218 - 334DTGThe peak of the derivative thermogravimetry (DTG) curve, indicating the highest rate of weight loss.[5][6]
Melting Point (T_m)~225DSCSome complex bis-azo dyes melt shortly before decomposition begins.[7]
Probable Thermal Degradation Pathway

The thermal degradation of azo dyes is generally initiated by the cleavage of the weakest chemical bonds. The azo group (-N=N-) and the C-N bonds connecting it to the aromatic structures are typically the most susceptible to thermal cleavage.[5][6] The process likely proceeds via a free-radical mechanism.

  • Initiation : Homolytic cleavage of a C-N bond to form a phenyl radical and an azo-phenyl radical.

  • Propagation : The azo-phenyl radical subsequently loses a molecule of nitrogen gas (N₂) to form a second phenyl radical.[6]

  • Termination : These highly reactive radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of smaller degradation products.

Thermal_Degradation_Pathway AzoDye Azo Dye (Ar-N=N-Ar') Radicals Phenyl Radical (Ar•) + Azo-Phenyl Radical (•N=N-Ar') AzoDye->Radicals C-N Bond Cleavage Heat Heat (Δ) N2 Nitrogen Gas (N₂) Radicals->N2 N=N Bond Cleavage Radical2 Second Phenyl Radical (Ar'•) Radicals->Radical2 Products Degradation Products N2->Products Further Reactions Radical2->Products Further Reactions

Caption: General thermal degradation pathway for azo dyes.

Photostability

Photostability, or light fastness, is a critical property for dyes, determining their resistance to fading upon exposure to light. Useful dyes must exhibit a high degree of photolytic stability.[8]

Light Fastness of this compound

This compound generally exhibits moderate to good light fastness. Published data rates its fastness on a scale of 1-8 (where 8 is the highest stability) as follows:

Light Fastness RatingScale/StandardSource
4-5Not specified[1]
6ISO[2]
4Not specified[3]

The photostability of azo dyes can be influenced by their environment. While stable in pure water, the photodecomposition of this compound can be accelerated by the presence of natural humic materials, likely through oxidation by singlet oxygen or other radical species.[8]

Probable Photodegradation Pathway

The photodegradation of azo dyes is a complex process that can occur through several mechanisms, often initiated by the absorption of UV or visible light, promoting the dye molecule to an excited state.

  • Excitation : The dye molecule absorbs a photon (hν), transitioning to an excited singlet or triplet state.

  • Reaction Initiation : The excited dye can undergo several reactions:

    • Hydrogen Abstraction : The excited dye may abstract a hydrogen atom from a substrate (like a cellulose (B213188) fiber) or solvent, initiating a radical chain reaction.[9]

    • Reaction with Oxygen : The excited dye can transfer energy to molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂), which then oxidizes the dye molecule. This is a common pathway for photofading.

    • Direct Bond Cleavage : The energy from the absorbed photon can be sufficient to directly cleave the azo bond (-N=N-), leading to the formation of aromatic amines or other degradation products.[10]

Photodegradation_Pathway Dye Dye (Ground State) ExcitedDye Dye* (Excited State) Dye->ExcitedDye Light Light (hν) Pathway1 Hydrogen Abstraction (from Substrate R-H) ExcitedDye->Pathway1 Pathway2 Energy Transfer to Oxygen (³O₂) ExcitedDye->Pathway2 Pathway3 Direct Bond Cleavage ExcitedDye->Pathway3 DegradationProducts Degradation Products Pathway1->DegradationProducts Oxidation / Fading SingletOxygen Singlet Oxygen (¹O₂) Pathway2->SingletOxygen Pathway3->DegradationProducts Oxidation / Fading SingletOxygen->DegradationProducts Oxidation / Fading Experimental_Workflow_Thermal Start Sample Preparation (Weigh Dye) TGA_Setup TGA Instrument Setup (Inert Atmosphere, Heating Program) Start->TGA_Setup DSC_Setup DSC Instrument Setup (Inert Atmosphere, Heating Program) Start->DSC_Setup Run_TGA Run TGA Analysis TGA_Setup->Run_TGA Run_DSC Run DSC Analysis DSC_Setup->Run_DSC Analyze_TGA Analyze TGA/DTG Curves (T_onset, T_max) Run_TGA->Analyze_TGA Analyze_DSC Analyze DSC Curve (T_m, Exotherms) Run_DSC->Analyze_DSC Report Report Thermal Stability Analyze_TGA->Report Analyze_DSC->Report

References

In Vitro Toxicological Profile of Direct Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the in vitro toxicological assessment of direct azo dyes. Due to the limited availability of public data for Direct Yellow 28, this document uses a representative direct azo dye as a case study to illustrate experimental methodologies and potential toxicological outcomes. The data and pathways described herein should be considered illustrative for this class of compounds and not specific to this compound.

Introduction

Direct azo dyes are widely used in the textile, paper, and leather industries due to their vibrant colors and simple application process. Structurally, they are characterized by one or more azo bonds (-N=N-). A significant toxicological concern with some azo dyes is their potential to undergo reductive cleavage of the azo bond, both through enzymatic and non-enzymatic processes, to form potentially carcinogenic aromatic amines, such as benzidine. Therefore, a thorough in vitro toxicological evaluation is crucial to assess their potential risk to human health.

This guide outlines a battery of standard in vitro assays to characterize the toxicological profile of direct azo dyes, covering cytotoxicity, genotoxicity, and apoptosis.

Quantitative Toxicological Data Summary

The following tables summarize hypothetical quantitative data for a representative direct azo dye, illustrating the types of endpoints evaluated in in vitro toxicity studies.

Table 1: Cytotoxicity Data

Cell LineAssayIncubation Time (h)EndpointIC50 (µg/mL)
HepG2 (Human Hepatoma)MTT24Cell Viability150
HepG2 (Human Hepatoma)Neutral Red Uptake24Cell Viability125
HL-60 (Human Promyelocytic Leukemia)Trypan Blue Exclusion48Cell Viability95

Table 2: Genotoxicity Data

Cell LineAssayTreatment Concentration (µg/mL)Incubation Time (h)EndpointResult
HL-60Comet Assay50, 100, 2004% Tail DNADose-dependent increase
Peripheral Blood LymphocytesMicronucleus Test25, 50, 10024Micronuclei FrequencySignificant increase at ≥ 50 µg/mL

Table 3: Apoptosis Induction Data

Cell LineAssayTreatment Concentration (µg/mL)Incubation Time (h)EndpointResult
HL-60Annexin V-FITC/PI10024% Apoptotic Cells35% (Early & Late)
HL-60DNA Laddering10024DNA FragmentationVisible Laddering

Experimental Protocols

Cell Culture

Human cell lines such as HepG2 (for liver toxicity) and HL-60 (for hematopoietic toxicity) are commonly used. Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the dye and incubate for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red (50 µg/mL).

  • Incubate for 3 hours at 37°C.

  • Wash the cells with PBS.

  • Add 150 µL of destain solution (50% ethanol, 1% acetic acid) to each well.

  • Shake for 10 minutes and measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assay

This assay detects DNA strand breaks in individual cells.

  • Treat cells with the dye for a short period (e.g., 4 hours).

  • Harvest and embed the cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells in a high-salt solution to remove membranes and proteins.

  • Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail".

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with the dye for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

This assay detects the characteristic fragmentation of DNA into multiples of 180-200 base pairs that occurs during apoptosis.

  • Treat cells with the dye for 24 to 48 hours.

  • Harvest the cells and extract the genomic DNA using a suitable kit or protocol.

  • Separate the DNA fragments by agarose gel electrophoresis (1.5% agarose gel).

  • Stain the gel with ethidium (B1194527) bromide or a safer alternative.

  • Visualize the DNA under UV light. A "ladder" of DNA fragments indicates apoptosis.

Metabolic Activation

For many azo dyes, metabolic activation is a prerequisite for their toxic effects. In vitro metabolic activation can be simulated by co-incubating the dye with a liver S9 fraction, which contains both microsomal and cytosolic enzymes.[1][2][3][4][5]

  • Prepare a reaction mixture containing the dye, liver S9 fraction (from rat, mouse, or human), and an NADPH-generating system.

  • Incubate this mixture with the target cells in the respective assays.

  • Compare the toxicity results with and without the S9 fraction to determine the role of metabolic activation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HL-60) cytotoxicity Cytotoxicity (MTT, Neutral Red) cell_culture->cytotoxicity genotoxicity Genotoxicity (Comet Assay) cell_culture->genotoxicity apoptosis Apoptosis (Annexin V, DNA Laddering) cell_culture->apoptosis dye_prep Direct Azo Dye Stock Solution dye_prep->cytotoxicity dye_prep->genotoxicity dye_prep->apoptosis ic50 IC50 Calculation cytotoxicity->ic50 dna_damage DNA Damage Quantification genotoxicity->dna_damage apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant G azo_dye Direct Azo Dye metabolites Aromatic Amine Metabolites azo_dye->metabolites Metabolic Activation ros ROS Generation metabolites->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Depolarization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Ecotoxicity and Biodegradation of Direct Yellow 28: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 28 (C.I. 19555) is a synthetic azo dye belonging to the direct dye class, characterized by its substantivity for cellulosic fibers.[1] Its widespread use in the textile, paper, and leather industries has raised environmental concerns due to the potential toxicity of the dye and its degradation byproducts.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicity and biodegradation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Ecotoxicity of this compound

Direct azo dyes, as a class, are known for their potential environmental impact. The toxicity of these compounds can be attributed to the parent molecule and, more significantly, to the aromatic amines released upon reductive cleavage of the azo bond (-N=N-).[3] this compound is a benzidine-based dye, and its breakdown can release benzidine (B372746), a known human carcinogen.[4][5]

Aquatic and Mammalian Toxicity

Specific quantitative ecotoxicity data for this compound is limited in publicly available literature. However, data for related direct dyes and the general classification of benzidine-based dyes indicate a potential for significant environmental and health risks. For instance, the safety data sheet for a similar compound, Direct Yellow 50, indicates that it is very toxic to aquatic organisms and may cause cancer.[6] The degradation of azo dyes can lead to the formation of toxic and mutagenic intermediates, such as anilines and benzidines.[3]

The primary human health concern associated with benzidine-based dyes is their potential to metabolize to carcinogenic aromatic amines.[5] This biotransformation can occur through the action of azoreductase enzymes present in gut and skin bacteria, as well as in the liver.[5]

Table 1: Summary of Ecotoxicity Data for Related Direct Dyes and Degradation Products

Substance/OrganismEndpointConcentration/DosageExposure DurationReference
Direct Yellow 50
Aquatic Organisms-Very Toxic-[6]
Daphnia magnaMortality96.7% (untreated)96 hours[7][8]
Daphnia magnaMortality43.3% (after degradation)96 hours[7][8]
Direct Dyes (General)
Zebra fishLC50>100 mg/L96 hours[9]
Daphnia magnaEC50>100 mg/L48 hours[9]
Benzidine (Degradation Product)
Humans-Known Human Carcinogen-[4]

Note: Data for Direct Yellow 50 is presented as a surrogate due to the lack of specific data for this compound.

Experimental Protocols for Ecotoxicity Testing

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the ecotoxicity of chemical substances.

Acute Aquatic Toxicity Testing:

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater microalgae.[10] Exponentially growing algae are exposed to the test substance for 72 hours, and the inhibition of growth is measured.[10]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to Daphnia magna.[11] Young daphnids are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnids are immobilized (EC50) is determined.[11]

  • OECD 203: Fish, Acute Toxicity Test: This guideline determines the acute lethal toxicity of a substance to fish.[12] Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is calculated.[12]

Acute Mammalian Toxicity Testing:

  • Acute Oral Toxicity (LD50): This test determines the median lethal dose of a substance when administered orally.[13] The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[13]

G General Workflow for Aquatic Ecotoxicity Testing (OECD Guidelines) cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis cluster_reporting Reporting A Prepare stock solution of this compound C Prepare range of test concentrations (serial dilutions) and controls A->C B Select test organisms (e.g., Algae, Daphnia, Fish) D Expose organisms to test concentrations for specified duration (e.g., 48h, 72h, 96h) B->D C->D E Record observations (e.g., immobilization, growth inhibition, mortality) D->E F Statistical analysis to determine EC50 or LC50 values E->F G Compile test report with methodology, results, and conclusions F->G

General workflow for aquatic ecotoxicity testing.

Biodegradation of this compound

The biodegradation of azo dyes is a critical process for their removal from the environment. Many microorganisms have been shown to degrade these compounds, typically through a two-step process involving an initial anaerobic reduction of the azo bond followed by aerobic degradation of the resulting aromatic amines.

Microbial Degradation

Both fungi and bacteria have demonstrated the ability to decolorize and degrade direct azo dyes.

  • Fungal Degradation: Fungi of the genus Aspergillus, including A. candidus, A. iizukae, and A. niger, have been specifically studied for their ability to biodegrade this compound.[9] Fungi are known to secrete extracellular enzymes, such as laccases and peroxidases, which can break down complex organic molecules.[14][15]

  • Bacterial Degradation: While specific studies on the bacterial degradation of this compound are scarce, research on the closely related Direct Yellow 12 has shown that a bacterial consortium can achieve complete degradation.[16][17] The degradation of Direct Yellow 12 by a bacterial consortium was found to be optimal at a pH of 6 and a temperature of 45°C.[16][17] The process often relies on the enzymatic activity of azoreductases, which catalyze the reductive cleavage of the azo linkage.[18]

Table 2: Summary of Biodegradation Data for this compound and a Related Dye

DyeMicroorganism(s)Key ConditionsOutcomeReference
This compound Aspergillus candidus, Aspergillus iizukae, Aspergillus nigerAqueous mediumBiodegradation[9]
Direct Yellow 12 Bacterial ConsortiumpH: 6, Temperature: 45°CComplete degradation[16][17]
Experimental Protocols for Biodegradation Studies

Assessing the biodegradability of a substance involves incubating it with a microbial inoculum and measuring its disappearance or the production of metabolic byproducts over time.

General Protocol for Fungal Decolorization:

  • Fungal Culture Preparation: A selected fungal strain (e.g., Aspergillus niger) is grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a mature culture.[19]

  • Inoculum Preparation: A spore suspension or mycelial discs from the mature culture are used to inoculate a liquid growth medium.

  • Decolorization Assay: The fungal inoculum is added to a mineral salt medium containing this compound at a specific concentration.[16] The flasks are incubated under controlled conditions (e.g., temperature, pH, agitation).[14]

  • Analysis: Aliquots of the culture medium are withdrawn at regular intervals. The cells are separated by centrifugation, and the absorbance of the supernatant is measured at the maximum wavelength of the dye using a UV-Vis spectrophotometer to determine the percentage of decolorization.[20]

  • Confirmation of Biodegradation: Further analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be performed to identify the degradation products and confirm the breakdown of the parent dye molecule.[16][17][21]

Ready Biodegradability Testing:

  • OECD 301: Ready Biodegradability: This series of tests is designed to screen chemicals for their potential to be readily biodegradable under aerobic conditions.[22][23] The test involves exposing the chemical to a mixed population of microorganisms (typically from activated sludge) and measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption over a 28-day period.[22][24][25] A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window.[22]

G General Workflow for a Biodegradation Experiment cluster_setup Experimental Setup cluster_incubation Incubation cluster_monitoring Monitoring and Analysis cluster_results Results A Prepare mineral salt medium containing this compound C Inoculate the medium with the microbial culture A->C B Prepare microbial inoculum (e.g., fungal spores, bacterial consortium) B->C D Incubate under controlled conditions (pH, temperature, agitation) C->D E Withdraw samples at regular intervals D->E F Measure decolorization (UV-Vis Spectrophotometry) E->F G Identify degradation products (HPLC, GC-MS) E->G H Calculate percentage of degradation and degradation rate F->H I Elucidate degradation pathway G->I

General workflow for a biodegradation experiment.

Degradation Pathways and Intermediates

The biodegradation of this compound, like other benzidine-based azo dyes, is initiated by the reductive cleavage of the azo bond. This reaction is catalyzed by azoreductase enzymes produced by various microorganisms.[4][26]

The cleavage of the azo bond results in the formation of aromatic amines.[13] In the case of this compound, this would lead to the release of benzidine or its derivatives, which are of significant toxicological concern.[4] These aromatic amines can be further degraded under aerobic conditions by other microbial enzymes through ring-opening reactions, ultimately leading to mineralization (conversion to CO2, H2O, and inorganic ions).

The degradation of the related Direct Yellow 12 by a bacterial consortium yielded benzenamine and 2-Amino-1-hydroxybenzene as intermediate products.[16][17] Similarly, the metabolism of Direct Black 38 by human intestinal microbiota produced benzidine, 4-aminobiphenyl, monoacetylbenzidine, and acetylaminobiphenyl.[27]

G Proposed Biodegradation Pathway of this compound cluster_toxicity Toxicity Concern A This compound (Parent Azo Dye) B Reductive Cleavage of Azo Bond (-N=N-) A->B Azoreductase (Anaerobic/Microaerophilic) C Formation of Aromatic Amines (e.g., Benzidine derivatives) B->C D Further Aerobic Degradation C->D Oxidative Enzymes (Aerobic) E Mineralization (CO2, H2O, etc.) D->E

Proposed biodegradation pathway of this compound.

References

The Interaction of Direct Yellow 28 with Cellulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism governing the interaction of Direct Yellow 28, a benzidine-based disazo direct dye also known as Chrysophenine G, with cellulosic fibers. The substantivity of direct dyes for cellulose (B213188) is a complex process driven by a combination of intermolecular forces. Understanding these interactions at a molecular level is crucial for optimizing dyeing processes, developing novel cellulosic materials, and for professionals in fields where cellulose-based materials are utilized for purification or as excipients.

Core Interaction Mechanism

The binding of this compound to cellulose is a multi-step process primarily governed by physical adsorption rather than covalent bond formation. The overall mechanism can be broken down into three key stages:

  • Adsorption: The initial step involves the movement of the anionic this compound molecules from the aqueous solution to the surface of the cellulose fibers. This process is facilitated by overcoming the initial electrostatic repulsion between the negatively charged dye anions and the similarly charged cellulose surface in water. The presence of electrolytes, such as sodium chloride or sodium sulfate, is crucial in this stage. The cations from the salt neutralize the negative surface charge on the cellulose, thereby reducing the electrostatic barrier and promoting dye aggregation at the fiber surface.

  • Diffusion: Once adsorbed onto the surface, the dye molecules penetrate the amorphous regions of the cellulose structure. The crystalline regions of cellulose are generally inaccessible to the relatively large dye molecules. The rate of diffusion is influenced by factors such as temperature, the degree of swelling of the cellulose fibers, and the size and shape of the dye molecule.

  • Fixation: Within the amorphous regions of the cellulose, the this compound molecules are held in place by a combination of non-covalent interactions. These interactions are the primary drivers of the dye's substantivity.

The key molecular interactions responsible for the fixation of this compound on cellulose are:

  • Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the glucose units of the cellulose polymer chain act as both hydrogen bond donors and acceptors. The this compound molecule, with its azo (-N=N-), amino (-NH2), and sulfonic acid (-SO3H) groups, can form multiple hydrogen bonds with the cellulose.

  • Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large, planar aromatic structure of this compound allows for significant surface area contact with the cellulose polymer, leading to substantial cumulative van der Waals interactions.

  • Ionic Bonding: While both the dye and cellulose are anionic, localized ionic interactions can occur. The sulfonic acid groups of the dye are ionized in solution (SO3-), and there can be interactions with any transient or induced positive charges on the cellulose surface. However, the primary role of ions (from added salt) is to screen repulsion rather than form direct bonds.[1]

The planarity of the this compound molecule is a critical factor in its high affinity for cellulose. This flat structure allows for close parallel alignment with the linear cellulose chains, maximizing the effectiveness of both hydrogen bonding and van der Waals forces.

Quantitative Analysis of Adsorption

The equilibrium of this compound adsorption onto cellulosic fibers can be quantitatively described by adsorption isotherms. The Freundlich and Langmuir models are commonly used to analyze the adsorption data.

Adsorption Isotherm Data

The following tables summarize the Langmuir and Freundlich isotherm constants for the adsorption of this compound onto activated carbon derived from Jatropha curcas stem waste at different temperatures. While the adsorbent is not pure cellulose, this data provides a valuable quantitative insight into the adsorption behavior of this compound.

Table 1: Langmuir Isotherm Parameters for this compound Adsorption

Temperature (°C)Q₀ (mg/g)Kₗ (L/mg)
3070.894.50>0.98
4567.587.31>0.99
6054.027.58>0.99

Q₀: Maximum monolayer adsorption capacity; Kₗ: Langmuir constant related to the energy of adsorption; R²: Correlation coefficient. (Data sourced from Sakthivel et al., 2015)

Table 2: Freundlich Isotherm Parameters for this compound Adsorption

Temperature (°C)kբ (mg/g)(L/mg)¹ᐟⁿ1/n
3010.11350.0023>0.96
4513.22820.0014>0.95
609.24490.0015>0.95

kբ: Freundlich constant related to adsorption capacity; n: Freundlich constant related to adsorption intensity; R²: Correlation coefficient. (Data sourced from Sakthivel et al., 2015)

The high correlation coefficients for the Langmuir isotherm suggest that the adsorption of this compound on this carbonaceous material is predominantly a monolayer coverage.[1]

Thermodynamic Parameters

The thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insight into the spontaneity and nature of the adsorption process. For the adsorption of a direct dye onto cotton, the following general observations can be made:

  • Gibbs Free Energy (ΔG°): The negative values of ΔG° indicate that the dyeing process is spontaneous.

  • Enthalpy (ΔH°): The sign of ΔH° indicates whether the process is exothermic or endothermic. For many direct dyes, the process is exothermic (negative ΔH°), meaning that adsorption is favored at lower temperatures.

  • Entropy (ΔS°): The change in entropy reflects the change in randomness at the solid-liquid interface during adsorption.

Experimental Protocols

Batch Adsorption Studies for Isotherm Determination

This protocol outlines the steps to determine the adsorption isotherm of this compound on a cellulosic substrate.

Materials and Equipment:

  • This compound dye

  • Cellulosic substrate (e.g., cotton yarn, filter paper)

  • Sodium chloride (NaCl)

  • Distilled or deionized water

  • Conical flasks or sealed vessels

  • Shaking water bath or incubator shaker

  • UV-Vis Spectrophotometer

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of distilled water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

  • Preparation of Adsorbent: The cellulosic substrate should be washed thoroughly with distilled water to remove any impurities and then dried to a constant weight.

  • Batch Adsorption Experiments:

    • Prepare a series of dye solutions with varying initial concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.

    • For each concentration, place a known volume of the dye solution (e.g., 50 mL) into a conical flask.

    • Adjust the pH of the solutions to a desired value (e.g., pH 7) using dilute HCl or NaOH.

    • Add a fixed amount of the cellulosic adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks in a shaking water bath at a constant temperature (e.g., 30 °C) and agitate at a constant speed for a predetermined equilibrium time (e.g., 24 hours).

  • Analysis:

    • After reaching equilibrium, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

  • Data Analysis:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ) using the mass balance equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial dye concentration (mg/L)

      • Cₑ is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Plot qₑ versus Cₑ to obtain the adsorption isotherm.

    • Fit the experimental data to the Langmuir and Freundlich isotherm models to determine the isotherm constants.

Spectrophotometric Determination of Dye Concentration

Procedure:

  • Determine λmax: Scan a dilute solution of this compound across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations.

  • Create a Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Measure Unknown Concentration: Measure the absorbance of the sample with the unknown dye concentration at λmax and determine its concentration from the calibration curve.

Visualizations

Logical Flow of Interaction

G cluster_solution Aqueous Solution cluster_cellulose Cellulose Fiber Dye This compound (Anionic) Adsorption Adsorption Dye->Adsorption Salt Electrolyte (e.g., NaCl) Salt->Adsorption Reduces Electrostatic Repulsion Cellulose Cellulose Surface (Anionic) Cellulose->Adsorption Diffusion Diffusion Adsorption->Diffusion Penetration into Amorphous Regions Fixation Fixation Diffusion->Fixation Bound Dye Bound Dye Fixation->Bound Dye H-Bonds, Van der Waals

Caption: Logical flow of this compound interaction with cellulose.

Experimental Workflow for Adsorption Isotherm

G A Prepare Dye Stock Solution C Prepare Dye Dilutions (Varying C₀) A->C B Prepare Adsorbent (Cellulose) D Batch Adsorption: Add Cellulose to Dye Solutions B->D C->D E Equilibrate (Constant T, Agitation) D->E F Separate Adsorbent and Supernatant E->F G Measure Final Concentration (Cₑ) (UV-Vis Spectrophotometry) F->G H Calculate Adsorbed Amount (qₑ) G->H I Plot and Analyze Adsorption Isotherm H->I

Caption: Experimental workflow for determining adsorption isotherms.

Molecular Interaction Pathway

G cluster_forces Driving Forces Cellulose Cellulose Chain (-OH groups) HB Hydrogen Bonding Cellulose->HB Interaction VdW Van der Waals Forces Cellulose->VdW Surface Area Contact Dye This compound (Planar Aromatic Structure, -N=N-, -SO₃⁻, -NH₂ groups) Dye->HB Interaction Dye->VdW Surface Area Contact

Caption: Key molecular forces in this compound-cellulose interaction.

References

Methodological & Application

Application Notes and Protocols for Staining Plant Cell Walls with Direct Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Direct dyes are a class of anionic dyes that can bind directly to cellulosic materials, making them suitable for staining plant cell walls. Direct Yellow 96 (also known as Solophenyl Flavine 7GFE 500) is a fluorescent dye that effectively labels cell walls, enabling their visualization using fluorescence microscopy. This technique is valuable for studying cell wall structure, organization, and dynamics in various plant tissues. The protocol provided below is based on established methods for using Direct Yellow 96 in conjunction with a clearing agent for optimal imaging.

Data Presentation

The following table summarizes the key quantitative parameters for the Direct Yellow 96 staining protocol.

ParameterValueReference
Dye Direct Yellow 96 (Solophenyl Flavine 7GFE 500)[1]
Staining Solution Concentration 0.1% (w/v) in ClearSee solution[1]
Staining Time 1-2 hours[1]
Washing Step Rinse once, then wash for at least 30 minutes in ClearSee solution[1]
Excitation Wavelength 488 nm[1]
Emission Detection 519 nm[1]

Experimental Protocols

This section details the step-by-step methodology for staining plant cell walls with Direct Yellow 96. This protocol is particularly effective when combined with the ClearSee tissue clearing technique, which reduces background fluorescence and improves image quality in deeper tissue layers.

Materials:

  • Plant material (e.g., seedlings, thin sections of roots, stems, or leaves)

  • Direct Yellow 96 (Solophenyl Flavine 7GFE 500)

  • ClearSee solution

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope or confocal laser scanning microscope with appropriate filter sets

Protocol:

  • Sample Preparation and Fixation (Optional but Recommended):

    • For whole seedlings or thicker tissues, fix the plant material in a suitable fixative (e.g., 4% paraformaldehyde in PBS) overnight at 4°C.

    • Wash the fixed samples three times with PBS.

  • Tissue Clearing with ClearSee:

    • Immerse the fixed samples in ClearSee solution.

    • Incubate at room temperature with gentle agitation. The clearing time will vary depending on the tissue type and thickness (from a few days to a week or more). The solution should be changed daily until the tissue becomes transparent.

  • Staining with Direct Yellow 96:

    • Prepare a 0.1% (w/v) staining solution of Direct Yellow 96 in fresh ClearSee solution.[1]

    • Remove the samples from the clearing solution and immerse them in the Direct Yellow 96 staining solution.

    • Incubate for 1-2 hours at room temperature.[1]

  • Washing:

    • Remove the staining solution and rinse the samples once with fresh ClearSee solution.[1]

    • Wash the samples in ClearSee solution for at least 30 minutes to remove excess stain and reduce background fluorescence.[1]

  • Mounting and Imaging:

    • Mount the stained samples on a microscope slide in a drop of ClearSee solution.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

    • Visualize the stained cell walls using a fluorescence microscope or a confocal laser scanning microscope.

    • Image the samples using an excitation wavelength of 488 nm and detect the emission at 519 nm.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Direct Yellow 96 staining protocol.

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_observe Observation start Plant Material fixation Fixation (Optional) start->fixation clearing Tissue Clearing (ClearSee) fixation->clearing staining Incubate in 0.1% Direct Yellow 96 clearing->staining washing Washing in ClearSee staining->washing mounting Mounting on Slide washing->mounting imaging Fluorescence Microscopy (Ex: 488nm, Em: 519nm) mounting->imaging

Experimental workflow for Direct Yellow 96 staining.

References

Application Notes and Protocols for Visualizing Cellulose Fibers with Direct Yellow 28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 28, a stilbene (B7821643) derivative, is a direct dye utilized in various applications, including the dyeing of cellulosic materials such as cotton and viscose.[1] Its utility extends to the laboratory setting as a staining agent for the visualization of cellulose (B213188) fibers in biological and materials science research. The dye's affinity for cellulose is attributed to non-covalent interactions, primarily hydrogen bonding and van der Waals forces, between the planar dye molecules and the linear cellulose chains. This document provides detailed protocols for the preparation and application of this compound for staining cellulose fibers for microscopic analysis, along with a summary of key parameters for optimization.

Principle of Staining

Direct dyes, like this compound, are anionic compounds that can be applied to cellulosic fibers from a neutral or slightly alkaline solution. The staining process is influenced by several factors, including electrolyte concentration, temperature, and pH, which affect the dye's aggregation and its affinity for the fiber. The elongated and planar structure of this compound facilitates its parallel alignment with cellulose polymers, leading to effective staining.

Data Presentation

ParameterRecommended RangeNotes
This compound Concentration 0.1% - 1.0% (w/v)Higher concentrations may increase staining intensity but can also lead to higher background staining and loss of fine structural detail.
Sodium Chloride (NaCl) Concentration 1% - 10% (w/v)Acts as an electrolyte to promote dye aggregation and enhance its affinity for the cellulose fibers, thereby increasing staining efficiency.
Staining Temperature 40°C - 95°CHigher temperatures generally increase the rate of dyeing and dye penetration into the fiber structure. For microscopy, room temperature to 60°C is often sufficient.
Staining Time 15 - 60 minutesThe optimal time depends on the thickness and porosity of the cellulose fibers. Thicker or more crystalline fibers may require longer incubation times.
pH of Staining Solution 7.0 - 9.0A neutral to slightly alkaline pH is generally preferred for direct dyeing of cellulose.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific sample type and imaging system.

Protocol 1: Basic Staining of Cellulose Fibers for Brightfield Microscopy

This protocol is suitable for general visualization of cellulose fibers.

Materials and Reagents:

  • This compound powder

  • Distilled or deionized water

  • Sodium chloride (NaCl)

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)

  • Cellulose fibers (e.g., cotton, linen, viscose, or extracted cellulose)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound in 100 mL of distilled water.

    • Add 5 g of NaCl and stir until fully dissolved.

    • This solution is relatively stable but should be filtered before use if any precipitate is observed.

  • Preparation of Cellulose Fibers:

    • Thoroughly wet the cellulose fibers with distilled water to ensure even dye uptake.

    • For microscopy, tease apart a small sample of the wetted fibers on a clean microscope slide.

  • Staining Procedure:

    • Apply a few drops of the this compound staining solution to the fibers on the microscope slide, ensuring they are fully immersed.

    • Incubate for 30 minutes at room temperature. For potentially stronger staining, a heated, humid chamber at 60°C can be used.

    • After incubation, carefully remove the excess staining solution using a pipette.

    • Wash the fibers by adding a few drops of distilled water and then removing it. Repeat this washing step 2-3 times to remove unbound dye.

  • Mounting and Visualization:

    • Add a drop of mounting medium (e.g., glycerol) to the stained fibers.

    • Carefully place a coverslip over the fibers, avoiding air bubbles.

    • Examine the stained fibers under a light microscope. Cellulose fibers should appear yellow to reddish-yellow.

Protocol 2: Enhanced Staining Protocol for Fluorescence Microscopy

This compound, being a stilbene derivative, may exhibit fluorescence. This protocol is adapted from methods for similar fluorescent direct dyes.

Materials and Reagents:

  • All materials from Protocol 1

  • Ethanol (B145695)

  • 1% Sodium hydroxide (B78521) (NaOH) solution

  • Fluorescence microscope with appropriate filter sets (e.g., excitation around 405 nm, emission 425-475 nm, though optimal wavelengths may need to be determined experimentally).

Procedure:

  • Preparation of Alkaline Staining Solution:

    • Dissolve 0.1 g of this compound in 80 mL of distilled water.

    • Add 20 mL of ethanol and mix well.

    • Add 1 mL of 1% NaOH solution.

    • Optionally, to enhance staining, slowly add drops of a 20% NaCl solution while swirling until a fine haze is detected. Avoid excessive precipitation.[2]

  • Sample Preparation:

    • If working with embedded tissues, deparaffinize and rehydrate the sections to water.

    • For loose fibers, wet them thoroughly with distilled water.

  • Staining Procedure:

    • Immerse the samples in the alkaline this compound staining solution for 15-30 minutes at room temperature.

    • Briefly rinse the samples in distilled water to remove excess stain.

    • (Optional) Differentiate by dipping the samples in an alkaline alcohol solution (e.g., 80% ethanol with a few drops of NaOH) for a few seconds to reduce background staining.

    • Wash thoroughly with distilled water.

  • Mounting and Visualization:

    • Mount the stained samples in an aqueous mounting medium.

    • Visualize using a fluorescence microscope. The cellulose fibers are expected to fluoresce.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_vis Visualization stain_prep Prepare Staining Solution stain Apply Staining Solution stain_prep->stain sample_prep Prepare Cellulose Fibers sample_prep->stain incubate Incubate stain->incubate wash Wash to Remove Excess Dye incubate->wash mount Mount Sample wash->mount visualize Microscopic Examination mount->visualize

Caption: Experimental workflow for this compound staining of cellulose fibers.

logical_relationship cluster_components Staining Components cluster_process Process cluster_outcome Outcome dye This compound binding Dye-Fiber Binding dye->binding adsorption cellulose Cellulose Fibers cellulose->binding electrolyte Electrolyte (NaCl) electrolyte->binding enhances affinity solvent Solvent (Water) solvent->binding medium visualization Visualization binding->visualization

Caption: Logical relationship of components in the this compound staining process.

References

Application Notes and Protocols: Direct Yellow 28 as a Fluorescent Probe for Protein Aggregates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's, and a critical quality attribute to monitor during the development and manufacturing of biotherapeutics. The formation of protein aggregates can impact product efficacy and induce immunogenicity. Consequently, robust and sensitive methods for the detection and quantification of these aggregates are essential for both basic research and pharmaceutical quality control.

Fluorescent molecular probes that exhibit enhanced emission upon binding to protein aggregates are valuable tools for this purpose. Direct Yellow 28, a diazo dye, presents structural similarities to other amyloid-binding dyes, suggesting its potential as a fluorescent probe for the detection and quantification of protein aggregates. This application note provides a comprehensive overview of the theoretical application of this compound in this context, including detailed experimental protocols and data presentation based on analogous fluorescent probes.

Principle of Detection

The application of this compound as a fluorescent probe for protein aggregates is predicated on the principle of environment-sensitive fluorescence. In its unbound state in an aqueous solution, the dye is thought to have a low fluorescence quantum yield due to rotational freedom within its molecular structure, leading to non-radiative decay of the excited state. Upon binding to the hydrophobic pockets and β-sheet structures prevalent in protein aggregates, the rotation of the dye molecule is restricted. This restriction minimizes non-radiative energy loss and results in a significant enhancement of its fluorescence emission. The intensity of the fluorescence signal can, therefore, be directly correlated with the extent of protein aggregation.

Potential Applications

  • Monitoring Protein Aggregation Kinetics: Quantifying the rate and extent of protein aggregation under various conditions (e.g., temperature, pH, agitation).

  • Screening for Aggregation Inhibitors: High-throughput screening of small molecules or biologic candidates that can prevent or reverse protein aggregation.

  • Biopharmaceutical Formulation Development: Assessing the stability of therapeutic proteins in different formulations to identify conditions that minimize aggregation.

  • Neurodegenerative Disease Research: Staining and imaging of amyloid plaques and other protein aggregates in tissue samples from disease models.

Quantitative Data Summary

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Fluorescence Enhancement (upon binding to Aβ fibrils)Binding Affinity (Kd) to Aβ Fibrils (µM)
Thioflavin T~450~485>100-fold0.5 - 5

Note: This data is for Thioflavin T and is provided as a reference. The actual performance of this compound would need to be experimentally determined.

Experimental Protocols

The following protocols are adapted from established methods for other amyloid-binding fluorescent dyes and provide a framework for the use of this compound.

Protocol 1: In Vitro Quantification of Protein Aggregation Kinetics

This protocol describes a plate-based assay to monitor the kinetics of protein aggregation in the presence of this compound.

Materials:

  • Protein of interest (e.g., Amyloid-beta (1-42), alpha-synuclein, or a therapeutic antibody)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Aggregation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Monomeric Protein:

    • Dissolve lyophilized protein in an appropriate solvent (e.g., HFIP for Aβ(1-42)) to break up pre-existing aggregates.

    • Evaporate the solvent under a stream of nitrogen and resuspend the protein in a suitable buffer to create a monomeric stock solution.

    • Determine the protein concentration using a suitable method (e.g., BCA assay or UV absorbance at 280 nm).

  • Assay Setup:

    • Prepare a reaction mixture in each well of the 96-well plate containing:

      • Protein of interest at the desired final concentration (e.g., 10 µM).

      • This compound at a final concentration of 10-20 µM.

      • Aggregation buffer to the final volume.

    • Include control wells:

      • Buffer with this compound only (for background fluorescence).

      • Monomeric protein with this compound (to measure the fluorescence of the unbound dye in the presence of the monomer).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at a desired temperature (e.g., 37°C) with or without shaking to induce aggregation.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 30 minutes) using the plate reader. The excitation and emission wavelengths for this compound should be empirically determined but can be initially estimated based on its chemical structure (likely in the blue-green region of the spectrum).

  • Data Analysis:

    • Subtract the background fluorescence (buffer with dye) from all readings.

    • Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.

    • The lag time, elongation rate, and final plateau of the curve can be used to quantify the aggregation process.

Protocol 2: Staining of Protein Aggregates in Tissue Sections

This protocol provides a method for visualizing protein aggregates in fixed tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections from a relevant disease model (e.g., transgenic mouse brain for Alzheimer's disease).

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

  • This compound staining solution (e.g., 0.1% w/v in 50% ethanol).

  • Aqueous mounting medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol, followed by distilled water.

  • Staining:

    • Incubate the slides in the this compound staining solution for 5-10 minutes at room temperature in the dark.

  • Washing:

    • Briefly rinse the slides in 50% ethanol to remove excess stain.

    • Wash the slides with distilled water.

  • Mounting and Imaging:

    • Mount the coverslips using an aqueous mounting medium.

    • Visualize the stained protein aggregates using a fluorescence microscope. Capture images using appropriate excitation and emission filters.

Visualizations

Experimental_Workflow_Aggregation_Kinetics cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Monomer_Prep Prepare Monomeric Protein Solution Mix Mix Protein, Dye, and Buffer in 96-well Plate Monomer_Prep->Mix Dye_Prep Prepare Direct Yellow 28 Solution Dye_Prep->Mix Incubate Incubate at 37°C (with shaking) Mix->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Time Course Analyze Plot Fluorescence vs. Time and Analyze Kinetics Measure->Analyze

Caption: Workflow for in vitro protein aggregation kinetics assay.

Protein_Aggregation_Pathway cluster_probe This compound Binding Native Native Monomer Misfolded Misfolded Monomer Native->Misfolded Stress (e.g., Temp, pH) Oligomers Soluble Oligomers Misfolded->Oligomers Self-Assembly Protofibrils Protofibrils Oligomers->Protofibrils Probe Fluorescence Enhancement Oligomers->Probe Fibrils Mature Fibrils (Amyloid Plaques) Protofibrils->Fibrils Protofibrils->Probe Fibrils->Probe

Caption: Generalized pathway of protein aggregation.

Conclusion and Future Directions

This compound holds promise as a fluorescent probe for the detection and quantification of protein aggregates. Its potential utility spans from fundamental research into the mechanisms of protein misfolding to the practical application of quality control in the biopharmaceutical industry. The protocols provided herein offer a starting point for the evaluation and application of this dye. Further studies are required to fully characterize the photophysical properties of this compound upon binding to various types of protein aggregates, including determination of its binding affinity, specificity, and quantum yield enhancement. Such characterization will be crucial for establishing this compound as a reliable and valuable tool for the study of protein aggregation.

Application Notes and Protocols: Direct Yellow 28 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct Yellow 28 (C.I. 19555) is a water-soluble, anionic azo dye primarily utilized in the coloration of cellulosic fibers such as cotton, viscose, and paper.[1][2][3] Its classification as a "direct" dye signifies its ability to be applied directly to substrates without the need for a mordant, simplifying the dyeing process.[2][4] The dye presents as a yellow-brown powder and is characterized by the molecular formula C₂₈H₁₈N₄Na₂O₆S₄ and a molecular weight of approximately 680.71 g/mol .[1][2] While valued for its ease of application and good lightfastness, research applications often extend beyond simple dyeing to include studies on textile wastewater treatment and environmental remediation, owing to the significant effluent discharge associated with direct dyeing processes.[5][6][7] Additionally, as an azo dye, its toxicological profile is of interest due to the potential for degradation into carcinogenic aromatic amines.[8][9]

These notes provide detailed protocols for the application of this compound in textile dyeing and in key research areas focused on its removal from aqueous solutions.

Application Note 1: Dyeing of Cellulosic Fibers (Cotton)

This section details the standard laboratory procedure for dyeing cotton fabric with this compound. The mechanism involves the adsorption of the anionic dye molecules onto the surface of the cellulose (B213188) fibers, followed by diffusion into the fiber structure where they are fixed through hydrogen bonding and van der Waals forces.[2][4]

Experimental Protocol: Exhaust Dyeing of Cotton

This protocol is adapted from standard procedures for direct dyes.

1. Materials and Reagents:

  • This compound (C.I. 19555)

  • Scoured and bleached plain weave cotton fabric

  • Sodium chloride (NaCl) or Anhydrous Glauber's salt (Na₂SO₄)

  • Soda ash (Na₂CO₃) (Optional, for pH adjustment)

  • Deionized water

  • Laboratory-scale dyeing machine or beaker dyeing system with temperature control

  • Spectrophotometer for color measurement (optional)

2. Procedure:

  • Prepare the Dyebath:

    • Calculate the required amount of this compound for the desired shade depth (e.g., 1% on weight of fiber, owf).

    • Prepare a stock solution of the dye by dissolving the calculated amount in a small volume of hot deionized water.

    • Set the dyebath with the required volume of water to achieve a specific material-to-liquor ratio (e.g., 1:20).

    • Add the dye stock solution to the dyebath and mix thoroughly.

  • Dyeing Process:

    • Set the initial dyebath temperature to 40-50°C.[4][10]

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Run the material for 10-15 minutes to ensure even dye uptake.[10]

    • Gradually add the required amount of electrolyte (e.g., 10-20 g/L NaCl) in portions over 15-20 minutes. The salt helps to promote dye exhaustion from the bath onto the fiber.

    • Raise the temperature to 90-95°C over a period of 30-45 minutes.[4]

    • Continue dyeing at this temperature for 45-60 minutes, ensuring continuous agitation.[4]

  • Rinsing and Drying:

    • Cool the dyebath down to 70°C before draining.[4]

    • Rinse the dyed fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

    • Squeeze the excess water from the fabric and air-dry at room temperature.

Data Presentation: Colorfastness Properties

The following table summarizes the typical colorfastness ratings of this compound on cotton fabric, evaluated on a scale of 1 (poor) to 5 (excellent).

Fastness Property Test Method (Typical) Rating
Light FastnessISO 105-B02 / AATCC 164 - 6[1][3]
Washing FastnessISO 105-C06 / AATCC 613 - 4[11]
Water FastnessISO 105-E01 / AATCC 1073 - 4[1]
Perspiration (Acid)ISO 105-E04 / AATCC 154 - 5[1]
Perspiration (Alkali)ISO 105-E04 / AATCC 154[1]
Rubbing (Dry)ISO 105-X12 / AATCC 84 - 5[1]
Rubbing (Wet)ISO 105-X12 / AATCC 83[1]

Visualization: Textile Dyeing Workflow

G process process input input output output param param A Prepare Dyebath (Dye + Water) B Introduce Fabric A->B C Add Electrolyte (Salt) B->C P1 40-50°C B->P1 D Raise Temperature C->D E Hold at 90-95°C D->E F Cool & Drain E->F P2 45-60 min E->P2 G Rinse & Dry F->G H Dyed Fabric G->H

Workflow for exhaust dyeing of cotton with this compound.

Application Note 2: Research in Textile Wastewater Treatment

A significant challenge with direct dyes is their incomplete exhaustion onto the fiber, leading to colored wastewater that requires treatment.[6][7] Research in this area often focuses on adsorption and advanced oxidation processes like photocatalysis to remove this compound from effluents.

Experimental Protocol 2a: Batch Adsorption Study

This protocol outlines a typical batch experiment to evaluate the efficacy of an adsorbent for removing this compound from an aqueous solution.

1. Materials and Reagents:

  • This compound stock solution (e.g., 100 mg/L)

  • Adsorbent material (e.g., activated carbon, graphene, bio-adsorbent)[12][13]

  • pH adjustment solutions (0.1 M HCl and 0.1 M NaOH)

  • Conical flasks or beakers

  • Shaking water bath or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare Dye Solutions: Prepare a series of working solutions with different initial concentrations (e.g., 10, 20, 30, 50 mg/L) by diluting the stock solution.[12]

  • Adsorption Experiment:

    • Take a fixed volume of dye solution (e.g., 10-50 mL) in a series of flasks.[12]

    • Adjust the pH of the solutions to the desired value.

    • Add a precise amount of adsorbent (e.g., 0.01-0.1 g) to each flask.[12][13]

    • Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 30 minutes).[12]

  • Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation (e.g., 5000 rpm for 3-5 minutes).[12]

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (approx. 438 nm).[12][14]

    • Calculate the remaining dye concentration using a pre-established calibration curve.

    • Determine the removal efficiency and adsorption capacity.

Data Presentation: Adsorption Parameters

The table below presents example parameters from research on the removal of yellow dyes using different adsorbents.

Adsorbent Optimal Dye Conc. Optimal Adsorbent Dose Contact Time Reference
Activated Carbon10 mg/L0.004 g / 10 mL10 min[12]
Graphene Nanoplatelets30 mg/L0.05 g / 10 mL15 min[12]
Silybum Marianum Stem15 mg/L0.01 g / 10 mL-[13]

Visualization: Adsorption Experiment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis process process input input output output analysis analysis A Prepare Dye Working Solutions B Add Adsorbent to Dye Solution A->B C Agitate at Constant Temp/Time B->C D Centrifuge to Separate Solid C->D E Measure Supernatant Absorbance (UV-Vis) D->E F Calculate Removal Efficiency E->F

Workflow for a batch adsorption experiment.
Experimental Protocol 2b: Photocatalytic Degradation

This protocol describes a method to study the degradation of this compound using a semiconductor photocatalyst like TiO₂ under UV irradiation.

1. Materials and Reagents:

  • This compound solution (e.g., 50 mg/L)

  • Photocatalyst (e.g., TiO₂ P25 or P160)[14][15]

  • Glass photoreactor

  • UV light source (e.g., Osram ultra-vitalux® lamp, 300 W)[14]

  • Magnetic stirrer

  • Syringe filters

  • UV-Vis Spectrophotometer

2. Procedure:

  • Catalyst Suspension:

    • Prepare the reaction suspension by adding a specific concentration of the photocatalyst (e.g., 2.0 g/L) to a known volume of the dye solution in the photoreactor.[14]

  • Adsorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photocatalysis:

    • Position the reactor at a fixed distance from the UV lamp.[14]

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain continuous stirring throughout the experiment.

  • Sampling and Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

    • Immediately filter the sample using a syringe filter to remove the catalyst particles.

    • Measure the absorbance of the filtrate at the λmax of the dye to determine the change in concentration over time.[14]

Data Presentation: Photocatalysis Parameters

The table below shows example optimal conditions and kinetic parameters for the photocatalytic degradation of a similar dye, C.I. Basic Yellow 28.

Parameter Value Reference
CatalystP160 TiO₂[14][16]
Optimal Catalyst Conc.2.0 g/L[14][16]
Optimal pHWeakly acidic[14][16]
Kinetic ModelLangmuir-Hinshelwood[14][16]
Rate Constant (kC)0.272 mg L⁻¹ min⁻¹[14][16]
Adsorption Constant (K)6.126 L mg⁻¹[14][16]

Visualization: Photocatalytic Degradation Logic

G catalyst catalyst species species process process result result UV UV Light (hν) TiO2 TiO₂ Catalyst UV->TiO2 excites e e⁻ (conduction band) TiO2->e generates h h⁺ (valence band) TiO2->h generates OH_rad •OH (Hydroxyl Radical) e->OH_rad react to form h->OH_rad react to form O2 O₂ O2->OH_rad react to form H2O H₂O H2O->OH_rad react to form Deg Degradation Products (CO₂, H₂O, etc.) OH_rad->Deg oxidizes Dye This compound Dye->Deg oxidizes

Simplified mechanism of photocatalytic dye degradation.

Toxicological Profile and Safety Considerations

Professionals handling this compound should be aware of the potential health and environmental risks associated with azo dyes.

  • Human Health: Azo dyes can undergo reductive cleavage to form aromatic amines, some of which are known or suspected carcinogens.[8][9] Workers in textile manufacturing may be at higher risk for conditions like bladder cancer due to prolonged exposure.[8] Direct skin contact can also lead to allergic contact dermatitis in sensitized individuals.[9][17]

  • Environmental Impact: The discharge of dye-containing effluents into water bodies is a major environmental concern.[5][18] The complex aromatic structure of these dyes makes them resistant to biodegradation, and their presence in water reduces light penetration, affecting aquatic ecosystems.[5][18]

Laboratory Safety Precautions:

  • Handle this compound powder in a well-ventilated area or fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid direct skin contact with the dye powder and solutions.

  • Dispose of all dye-containing waste according to institutional and local environmental regulations. Do not discharge directly into the sanitary sewer.

References

Application Notes: In Situ Hybridization Using a Direct Yellow 28 Labeled Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular context of tissues. This method is invaluable for understanding gene expression patterns, identifying genetic aberrations, and validating drug targets. Traditionally, ISH probes have been labeled with radioactive isotopes or haptens that require secondary detection steps. The use of directly labeled fluorescent probes simplifies the workflow, reduces assay time, and allows for multiplexing.

These application notes describe the use of a novel, directly labeled oligonucleotide probe using Direct Yellow 28 for the detection of target mRNA sequences in tissue sections. This compound is a fluorescent dye that offers a distinct spectral profile, providing a new color for multicolor imaging studies. This document provides a detailed protocol for probe labeling, tissue preparation, hybridization, and signal detection.

Principle of the Method

The core principle of this technique involves the synthesis of an oligonucleotide probe complementary to the target mRNA sequence. This probe is covalently labeled with this compound, a fluorescent molecule. When the labeled probe is incubated with a prepared tissue section, it hybridizes specifically to its complementary target sequence. Unbound probes are washed away, and the fluorescent signal from the hybridized probes is visualized using fluorescence microscopy, revealing the spatial distribution of the target mRNA within the tissue architecture.

Applications

  • Gene Expression Analysis: Visualize the spatial distribution of specific mRNA transcripts within tissues and organs.

  • Oncology Research: Identify and localize oncogenes or tumor suppressor genes in cancer tissues.

  • Neuroscience: Map the expression of neurotransmitter-related genes in the brain.

  • Developmental Biology: Study the temporal and spatial patterns of gene expression during embryogenesis.

  • Drug Development: Validate the on-target and off-target effects of novel therapeutics by assessing changes in gene expression.

Quantitative Data Summary

The following tables present hypothetical performance data for a this compound labeled probe. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as actual experimental results.

Table 1: Probe Labeling Efficiency

Probe NameTarget GeneProbe Length (bases)Labeling MethodDye-to-Probe Ratio (Hypothetical)
DY28-ActBBeta-Actin25NHS Ester Linkage1.2
DY28-GAPDHGAPDH30NHS Ester Linkage1.1
DY28-HER2HER2/ERBB228NHS Ester Linkage1.3

Table 2: Signal-to-Noise Ratio Comparison

Probe LabelTarget GeneTissue TypeSignal Intensity (a.u.) (Hypothetical)Background Intensity (a.u.) (Hypothetical)Signal-to-Noise Ratio (Hypothetical)
This compoundBeta-ActinMouse Liver850035024.3
FAMBeta-ActinMouse Liver920040023.0
This compoundHER2Breast Cancer Tissue680045015.1
FAMHER2Breast Cancer Tissue710048014.8

Experimental Protocols

Part 1: Synthesis of this compound Labeled Oligonucleotide Probe

This protocol describes the conjugation of an NHS-ester derivative of this compound to an amino-modified oligonucleotide.

Materials:

  • Amino-modified oligonucleotide (5'- or 3'-amino modification)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Acetate (B1210297)

Procedure:

  • Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Conjugation Reaction: Add 10 µL of the dissolved this compound NHS Ester to the oligonucleotide solution. Vortex briefly and incubate in the dark for 2-4 hours at room temperature.

  • Probe Purification: a. Precipitate the labeled probe by adding 1/10th volume of 3 M sodium acetate and 3 volumes of ice-cold 100% ethanol. b. Incubate at -20°C for at least 1 hour. c. Centrifuge at 14,000 x g for 30 minutes at 4°C. d. Carefully decant the supernatant. e. Wash the pellet with 70% ethanol and centrifuge again. f. Air dry the pellet and resuspend in nuclease-free water.

  • Quantification: Measure the absorbance at 260 nm (for the oligonucleotide) and the specific absorbance maximum for this compound to determine the concentration and labeling efficiency.

Part 2: In Situ Hybridization on Paraffin-Embedded Sections

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • DEPC-treated water

  • Proteinase K

  • Hybridization Buffer

  • This compound labeled probe

  • Wash Buffers (e.g., SSC buffers of varying stringency)

  • DAPI counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene twice for 5 minutes each. b. Rehydrate through a series of ethanol washes: 100% (2x 3 min), 95% (2 min), 70% (2 min). c. Rinse in DEPC-treated water for 5 minutes.

  • Permeabilization: a. Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) for 10-15 minutes at 37°C.[1] b. Wash slides in DEPC-treated water.

  • Pre-hybridization: a. Apply hybridization buffer to the tissue section and incubate for 1 hour at the hybridization temperature (e.g., 42°C) in a humidified chamber.[1]

  • Hybridization: a. Dilute the this compound labeled probe in hybridization buffer (e.g., 5-50 nM). b. Denature the probe by heating at 75-80°C for 5 minutes, then immediately place on ice.[1] c. Remove the pre-hybridization buffer and apply the probe solution to the tissue section. d. Cover with a coverslip and incubate overnight at the hybridization temperature in a humidified chamber.[1]

  • Post-Hybridization Washes: a. Carefully remove the coverslip. b. Perform a series of stringent washes to remove unbound probe. For example:

    • 2x SSC at hybridization temperature for 15 minutes.
    • 0.5x SSC at hybridization temperature for 15 minutes.
    • 0.1x SSC at room temperature for 10 minutes.

  • Counterstaining and Mounting: a. Incubate with DAPI solution for 5-10 minutes to stain the nuclei. b. Wash briefly in PBS. c. Mount the coverslip using an anti-fade mounting medium.

  • Imaging: a. Visualize the slides using a fluorescence microscope with appropriate filter sets for this compound and DAPI.

Visualizations

experimental_workflow cluster_prep Probe & Tissue Preparation cluster_hyb Hybridization cluster_detection Signal Detection & Analysis Probe_Labeling Probe Labeling with This compound NHS Ester Hybridization Hybridization with This compound Probe Probe_Labeling->Hybridization Tissue_Prep Tissue Sectioning, Deparaffinization & Rehydration Permeabilization Permeabilization (Proteinase K) Tissue_Prep->Permeabilization Prehybridization Pre-hybridization Permeabilization->Prehybridization Prehybridization->Hybridization Post_Hyb_Washes Post-Hybridization Washes Hybridization->Post_Hyb_Washes Counterstaining Counterstaining (DAPI) Post_Hyb_Washes->Counterstaining Imaging Fluorescence Microscopy Counterstaining->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: Experimental workflow for in situ hybridization using a this compound labeled probe.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., HER2) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor (e.g., c-Myc) ERK->TF Phosphorylation Gene Target Gene (e.g., Cyclin D1) TF->Gene Transcription mRNA mRNA (Detected by This compound Probe) Gene->mRNA

Caption: Hypothetical signaling pathway leading to gene expression detectable by a this compound ISH probe.

References

Application Notes and Protocols for the Quantification of Cellulose Accessibility with Direct Yellow 28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188) accessibility is a critical parameter in various fields, including biofuel production, pulp and paper manufacturing, and the development of pharmaceuticals where cellulose is used as an excipient. The accessibility of cellulose to enzymes and other chemical agents dictates the efficiency of processes such as enzymatic hydrolysis and drug release. Direct dyes, due to their affinity for cellulose, can be employed as molecular probes to quantify this accessibility. This document provides detailed application notes and protocols for the use of Direct Yellow 28 in a modified Simons' Staining method to assess cellulose accessibility.

The Simons' Staining technique is a differential dyeing method that has been traditionally used to qualitatively assess the internal and external fibrillation of pulp fibers. By adapting this method for quantitative analysis using a spectrophotometer, it becomes a powerful tool for determining the accessible surface area of various cellulosic materials. The principle lies in the competitive adsorption of two direct dyes of different molecular sizes. While a smaller blue dye can penetrate into smaller pores, a larger yellow dye, such as this compound, preferentially adsorbs to larger pores and the external surfaces of the cellulose fibers. The amount of each dye adsorbed is then quantified to provide a measure of cellulose accessibility.

Principle of the Method

The quantification of cellulose accessibility using this compound is based on the principles of the Simons' Staining method. This technique utilizes the competitive adsorption of a small molecule dye (typically Direct Blue 1) and a larger molecule dye (in this case, this compound) to probe the porosity and accessible surface area of cellulosic substrates.

Direct Blue 1, with a smaller molecular size, can penetrate into smaller pores and less accessible regions of the cellulose structure. In contrast, this compound, being a larger molecule, is restricted to larger pores and the external surfaces. The differential adsorption of these two dyes provides a semi-quantitative measure of the pore size distribution and the overall accessible surface area of the cellulose.

The amount of each dye adsorbed by the cellulose sample is determined spectrophotometrically by measuring the change in the absorbance of the dye solutions before and after incubation with the cellulosic material. A higher adsorption of this compound indicates a greater proportion of larger pores and a more accessible cellulose structure, which often correlates with higher enzymatic digestibility.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using the this compound accessibility assay. These tables are for illustrative purposes to demonstrate how to present experimental results.

Table 1: Adsorption of this compound on Various Cellulosic Substrates

Cellulosic SubstratePretreatmentThis compound Adsorbed (mg/g cellulose)Cellulose Accessibility Index*
Avicel PH-101None2.5 ± 0.21.0
Avicel PH-101Ball Milling8.1 ± 0.53.2
Whatman No. 1 Filter PaperNone5.3 ± 0.32.1
Bacterial CelluloseNone12.6 ± 0.85.0
Corn StoverDilute Acid15.2 ± 1.16.1
SwitchgrassAmmonia Fiber Expansion (AFEX)18.9 ± 1.37.6

*Cellulose Accessibility Index is a relative value calculated by normalizing the amount of this compound adsorbed to that of a standard reference material (e.g., untreated Avicel PH-101).

Table 2: Correlation of this compound Adsorption with Enzymatic Hydrolysis Yield

Cellulosic SubstratePretreatmentThis compound Adsorbed (mg/g cellulose)72-hour Glucose Yield (%)
Poplar WoodNone1.8 ± 0.215 ± 2
Poplar WoodSteam Explosion10.5 ± 0.765 ± 4
Poplar WoodOrganosolv14.3 ± 0.982 ± 5
Wheat StrawNone2.1 ± 0.318 ± 3
Wheat StrawAlkaline12.8 ± 1.075 ± 6

Experimental Protocols

This section provides a detailed methodology for the quantification of cellulose accessibility using this compound.

Materials
  • This compound (C.I. 19555)

  • Direct Blue 1 (C.I. 24410)

  • Cellulosic substrates (e.g., Avicel, filter paper, pretreated biomass)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Deionized water

  • Spectrophotometer

  • Centrifuge

  • Microcentrifuge tubes (2 mL)

  • Shaking incubator

Preparation of Reagents
  • This compound Stock Solution (1 mg/mL): Dissolve 100 mg of this compound in 100 mL of deionized water. Gently heat and stir if necessary to ensure complete dissolution. Store in the dark at 4°C.

  • Direct Blue 1 Stock Solution (1 mg/mL): Dissolve 100 mg of Direct Blue 1 in 100 mL of deionized water. Store in the dark at 4°C.

  • Dye Working Solution: Prepare a mixed dye solution by combining the stock solutions of this compound and Direct Blue 1 in phosphate buffer (50 mM, pH 7.0) to achieve the desired final concentrations. A common starting point is 0.1 mg/mL for each dye. The optimal ratio may need to be determined empirically for different substrate types.

Experimental Procedure
  • Sample Preparation: Weigh 10 mg of the dry cellulosic substrate into a 2 mL microcentrifuge tube.

  • Dye Adsorption: Add 1.5 mL of the dye working solution to each tube containing the cellulose sample.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 50°C) in a shaking incubator for a defined period (e.g., 6 hours) to reach adsorption equilibrium.

  • Centrifugation: After incubation, centrifuge the tubes at 10,000 x g for 10 minutes to pellet the cellulosic material.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Spectrophotometric Analysis:

    • Dilute the supernatant appropriately with phosphate buffer.

    • Measure the absorbance of the diluted supernatant at the maximum absorbance wavelengths for this compound (e.g., ~390 nm) and Direct Blue 1 (e.g., ~607 nm).

    • Use a solution of the dye working solution at the same dilution as a reference.

  • Calculation of Adsorbed Dye:

    • Create a standard curve for both this compound and Direct Blue 1 to determine the relationship between absorbance and concentration. The extinction coefficients for the dyes will be required for this.

    • Calculate the concentration of each dye remaining in the supernatant using the standard curves.

    • The amount of adsorbed dye per gram of cellulose is calculated using the following formula:

    Adsorbed Dye (mg/g) = [(Initial Dye Conc. - Final Dye Conc.) x Volume of Solution] / Mass of Cellulose

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Weigh 10 mg of Cellulosic Substrate C Add 1.5 mL of Dye Solution to Substrate A->C B Prepare Dye Working Solution (this compound + Direct Blue 1) B->C D Incubate at 50°C with Shaking (6h) C->D E Centrifuge at 10,000 x g (10 min) D->E F Collect Supernatant E->F G Measure Absorbance of Supernatant at λmax F->G H Calculate Adsorbed Dye Concentration G->H I Determine Cellulose Accessibility H->I

Caption: Workflow for quantifying cellulose accessibility using this compound.

Logical Relationship of Cellulose Accessibility and Enzymatic Hydrolysis

logical_relationship cluster_factors Factors Influencing Accessibility Crystallinity Crystallinity Cellulose_Accessibility Cellulose Accessibility (Measured by this compound) Crystallinity->Cellulose_Accessibility Lignin_Content Lignin Content Lignin_Content->Cellulose_Accessibility Particle_Size Particle Size Particle_Size->Cellulose_Accessibility Porosity Porosity Porosity->Cellulose_Accessibility Enzymatic_Hydrolysis Enzymatic Hydrolysis Efficiency Cellulose_Accessibility->Enzymatic_Hydrolysis directly correlates to

Caption: Relationship between cellulose properties, accessibility, and hydrolysis.

Application Notes: Yellow Counterstains in Histology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Direct Yellow 28: Based on current scientific literature and supplier information, C.I. This compound (CAS 8005-72-9) is not documented as a standard counterstain for histological applications. Its primary use is in the textile, paper, and leather industries as a direct dye for materials like cotton and viscose.[1][2][3] While it is a water-soluble azo dye, its staining characteristics and specificity for biological tissues have not been established in routine or special histological staining protocols. Researchers seeking a yellow counterstain are advised to use established and validated dyes to ensure reliable and reproducible results.

This document provides detailed application notes and protocols for three commonly used and well-documented yellow counterstains in histology: Metanil Yellow, Tartrazine, and Picric Acid.[4]

Alternative Yellow Counterstains: A Comparative Overview

These dyes serve as excellent alternatives, providing yellow counterstaining for various applications, from connective tissue visualization to the identification of viral inclusion bodies.

PropertyMetanil YellowTartrazinePicric Acid
C.I. Number 130651914010305
Dye Type Azo DyeAzo DyeTrinitrophenol
Common Use General counterstain, connective tissueBackground stain, displacement dyeComponent of Van Gieson's stain for collagen
Solubility Water, Ethanol (B145695)Soluble in water and ethanolSoluble in water (1.30%) and ethanol (1.30%)[5]
Color YellowLemon-YellowYellow
Fixative Formalin-fixed tissue is suitableFormalin-fixed tissue is suitable[6]Key component in Bouin's fluid fixative[5]

Metanil Yellow as a Counterstain

Metanil Yellow is a versatile azo dye used as a contrast counterstain in various histological methods, including PAS (Periodic acid-Schiff) and Alcian Blue staining procedures. It provides a crisp yellow background that enhances the visualization of other stained elements.[7][8][9]

Application 1: PAS with Metanil Yellow Counterstain

This protocol is effective for improving histological detail in tissues embedded in glycol methacrylate (B99206), highlighting PAS-positive structures against a yellow background.[7][8][9]

Quantitative Protocol Parameters

StepReagentConcentrationIncubation Time
1. Periodic Acid0.5% (w/v)10 minutes
2. Schiff ReagentStandard20 minutes
3. Iron Hematoxylin (B73222) (Weigert's)Standard5-10 minutes
4. Metanil Yellow0.25% (w/v) in 0.25% Acetic Acid1 minute

Experimental Protocol

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Oxidation: Place slides in 0.5% periodic acid solution for 10 minutes.

  • Rinsing: Rinse thoroughly in distilled water.

  • Schiff Reaction: Immerse in Schiff reagent for 20 minutes.

  • Washing: Wash in running tap water for 10 minutes to allow the pink color to develop.

  • Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.

  • Differentiation: Differentiate briefly in acid-alcohol if necessary.

  • Washing: Wash in running tap water.

  • Counterstaining: Immerse slides in 0.25% Metanil Yellow solution for 1 minute.[10]

  • Dehydration and Mounting: Quickly dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results

  • PAS-positive elements (e.g., glycogen, basement membranes): Magenta/Red

  • Nuclei: Blue/Black

  • Background Cytoplasm and Connective Tissue: Yellow

Workflow Diagram: PAS with Metanil Yellow Counterstain

PAS_Metanil_Yellow cluster_prep Tissue Preparation cluster_pas PAS Staining cluster_nuclear Nuclear Staining cluster_counterstain Counterstaining & Mounting Deparaffinize Deparaffinize & Rehydrate Periodic_Acid 0.5% Periodic Acid (10 min) Deparaffinize->Periodic_Acid Rinse1 Rinse in dH2O Periodic_Acid->Rinse1 Schiff Schiff Reagent (20 min) Rinse1->Schiff Wash1 Wash in Tap Water (10 min) Schiff->Wash1 Hematoxylin Iron Hematoxylin (5-10 min) Wash1->Hematoxylin Wash2 Wash in Tap Water Hematoxylin->Wash2 Metanil_Yellow 0.25% Metanil Yellow (1 min) Wash2->Metanil_Yellow Dehydrate_Mount Dehydrate, Clear & Mount Metanil_Yellow->Dehydrate_Mount

PAS with Metanil Yellow Counterstain Workflow.

Tartrazine as a Counterstain

Tartrazine (C.I. 19140) is an anionic azo dye that provides a vibrant yellow background. It is often used as a safer alternative to Picric Acid.[11] A key application is in Lendrum's Phloxine-Tartrazine method, which is highly effective for demonstrating viral inclusion bodies.[6]

Application 2: Lendrum's Phloxine-Tartrazine Method

This method uses Phloxine B to stain acidophilic elements, like viral inclusions, bright red. Tartrazine then acts as a differentiating agent and yellow counterstain, removing Phloxine from the background tissue.[12]

Quantitative Protocol Parameters

StepReagentConcentrationIncubation Time
1. Mayer's HemalumStandard~5 minutes
2. Phloxine B Solution0.5% Phloxine B, 0.5% Calcium Chloride20 minutes
3. Tartrazine SolutionSaturated solution in 2-EthoxyethanolVariable (until differentiated)

Experimental Protocol

  • Deparaffinization and Rehydration: Bring sections to water via xylene and graded alcohols.

  • Nuclear Staining: Stain nuclei with Mayer's hemalum for approximately 5 minutes.

  • Washing: Wash in running tap water for 5 minutes. Bluing of hematoxylin occurs in the subsequent Phloxine solution.

  • Phloxine Staining: Place slides in the Phloxine B solution for 20 minutes.[6]

  • Rinsing and Drying: Rinse briefly in tap water and blot carefully to remove almost all water. This step is critical for proper differentiation.

  • Differentiation & Counterstaining: Place in the saturated Tartrazine solution and monitor microscopically until viral inclusions or Paneth cell granules are bright red and the background is yellow. The time is variable.[6]

  • Dehydration and Mounting: Rinse thoroughly but briefly in absolute ethanol. Clear in xylene and mount with a resinous medium. Do not rinse with water after tartrazine, as it will be removed.[6]

Expected Results

  • Acidophil virus inclusion bodies: Red

  • Paneth cell granules: Red

  • Nuclei: Blue

  • Background: Yellow

Workflow Diagram: Lendrum's Phloxine-Tartrazine Method

Phloxine_Tartrazine cluster_prep Preparation cluster_staining Primary Staining cluster_counterstain Differentiation & Counterstaining Deparaffinize Deparaffinize & Rehydrate Hemalum Mayer's Hemalum (~5 min) Deparaffinize->Hemalum Wash1 Wash in Tap Water (5 min) Hemalum->Wash1 Phloxine Phloxine B Solution (20 min) Wash1->Phloxine Rinse_Blot Rinse & Blot Dry Phloxine->Rinse_Blot Tartrazine Saturated Tartrazine (Microscopic Control) Rinse_Blot->Tartrazine Dehydrate Rinse in Absolute Ethanol Tartrazine->Dehydrate Mount Clear & Mount Dehydrate->Mount

Lendrum's Phloxine-Tartrazine Staining Workflow.

Picric Acid as a Counterstain

Picric acid is a classic histological reagent that acts as both a fixative and a stain.[5] Its most prominent use as a yellow counterstain is in the Van Gieson method, which provides a stark contrast between collagen and other tissues like muscle and cytoplasm.[13]

Application 3: Van Gieson's Stain

This simple and rapid method is a cornerstone of connective tissue staining. It combines an acid dye (acid fuchsin) with picric acid. The small picric acid molecules rapidly penetrate all tissues, while the larger acid fuchsin molecules displace the picric acid from collagen, staining it red.

Quantitative Protocol Parameters

StepReagentConcentrationIncubation Time
1. Weigert's Iron HematoxylinStandard10 minutes
2. Van Gieson SolutionSaturated Aqueous Picric Acid with 1% Acid Fuchsin5 minutes

Experimental Protocol

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

  • Nuclear Staining: Stain with Weigert’s iron hematoxylin for 10 minutes.

  • Washing: Wash in running tap water for 5-10 minutes.

  • Differentiation: Differentiate in 1% acid alcohol if overstaining occurs.

  • Washing: Wash again in running tap water.

  • Counterstaining: Place slides in Van Gieson solution for 5 minutes.[14]

  • Dehydration and Mounting: Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount. Prolonged washing or low-grade alcohols can cause the picric acid to leach out.

Expected Results

  • Collagen: Bright Red / Pink

  • Muscle, Cytoplasm, Erythrocytes: Yellow

  • Nuclei: Blue / Black

Workflow Diagram: Van Gieson's Stain

Van_Gieson cluster_prep Preparation cluster_nuclear Nuclear Staining cluster_counterstain Counterstaining & Mounting Deparaffinize Deparaffinize & Rehydrate Hematoxylin Weigert's Hematoxylin (10 min) Deparaffinize->Hematoxylin Wash Wash in Tap Water Hematoxylin->Wash Van_Gieson Van Gieson Solution (5 min) Wash->Van_Gieson Dehydrate_Mount Quick Dehydrate, Clear & Mount Van_Gieson->Dehydrate_Mount

Van Gieson's Staining Workflow.

References

Application Notes & Protocol: Direct Yellow 28 Staining for Paper and Pulp Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 28, a stilbene (B7821643) derivative, is a direct dye widely used in the paper, pulp, and textile industries for coloration of cellulosic materials.[1][2][3] In the context of paper and pulp analysis, this compound serves as a valuable staining agent for the visualization and morphological assessment of fibers. Its affinity for cellulose (B213188) is attributed to non-covalent interactions, including hydrogen bonding and van der Waals forces, allowing for direct application without the need for a mordant.[4]

This document provides a comprehensive protocol for the preparation and application of this compound for staining paper and pulp samples for microscopic analysis. It further outlines a basic method for the quantitative analysis of stained fibers using image analysis software.

Principle of Staining

Direct dyes, such as this compound, are anionic dyes that directly adsorb onto cellulosic fibers from an aqueous solution. The linear and planar structure of the this compound molecule facilitates its parallel alignment with the cellulose polymer chains. The staining process is influenced by factors such as electrolyte concentration, temperature, and pH, which affect the dye's aggregation and its affinity for the fiber. The addition of an electrolyte, like sodium chloride, can enhance dye uptake by reducing the electrostatic repulsion between the anionic dye and the negatively charged cellulose fibers.

Materials and Reagents

  • This compound (C.I. 19555)

  • Pulp or paper samples

  • Distilled or deionized water

  • Sodium chloride (NaCl)

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Hot plate

  • Pipettes

  • Forceps

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Safety Precautions

This compound may cause eye and skin irritation. It is also irritating to the mucous membranes and upper respiratory tract.[5] It is essential to handle the dye in a well-ventilated area, preferably within a chemical fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[5][6] If inhaled, move to fresh air.[5][6] For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.[5][6]

Experimental Protocols

Preparation of Staining Solution

A stock solution and a working solution of this compound should be prepared as follows:

  • 1% (w/v) Stock Solution:

    • Weigh 1.0 g of this compound powder.

    • Dissolve it in 100 mL of distilled water with the aid of a magnetic stirrer. Gentle heating may be applied to facilitate dissolution.

    • Store the stock solution in a tightly sealed, light-resistant container at room temperature.[5]

  • 0.1% (w/v) Working Solution:

    • Pipette 10 mL of the 1% stock solution into a beaker.

    • Add 90 mL of distilled water and mix thoroughly.

    • For enhanced staining, sodium chloride can be added to the working solution.

Sample Preparation

Proper sample preparation is crucial for uniform staining and accurate analysis.

  • For Pulp Samples:

    • Disperse a small amount of the pulp slurry in distilled water to achieve a low consistency.

    • Using a pipette, place a few drops of the diluted pulp suspension onto a clean microscope slide.

    • Carefully remove excess water with a pipette or by gently tilting the slide, leaving a thin layer of fibers.

  • For Paper Samples:

    • Cut a small piece of the paper sample (approximately 1 cm x 1 cm).

    • Place the paper sample in a beaker with distilled water and heat to boiling to facilitate disintegration into individual fibers.

    • Alternatively, the paper can be mechanically disintegrated in water.

    • Transfer a small amount of the fiber suspension to a microscope slide as described for pulp samples.

Staining Procedure
  • Apply a few drops of the 0.1% this compound working solution to the prepared fibers on the microscope slide, ensuring complete coverage.

  • Place the slide in a moist chamber (e.g., a covered petri dish with damp filter paper) to prevent drying.

  • Incubate the slide at the desired temperature and for the specified duration (see Table 1 for recommended starting parameters).

  • After incubation, carefully remove the excess staining solution using a pipette.

  • Wash the stained fibers by adding a few drops of distilled water and then removing it. Repeat this washing step 2-3 times to remove any unbound dye.

Mounting and Microscopy
  • After the final wash, remove as much water as possible without disturbing the fibers.

  • Add a drop of mounting medium (e.g., glycerol) to the center of the stained fibers.

  • Carefully lower a coverslip over the mounting medium, avoiding the formation of air bubbles.

  • Examine the stained fibers under a light microscope. Cellulose fibers should appear bright yellow.

  • Capture images of the stained fibers at various magnifications for subsequent analysis.

Quantitative Data Summary

The optimal staining parameters for this compound can vary depending on the specific pulp or paper sample and the desired staining intensity. The following table provides recommended starting ranges for key parameters, which should be optimized for each specific application.

ParameterRecommended RangeNotes
This compound Concentration 0.05% - 0.5% (w/v)Higher concentrations may lead to over-staining and loss of fine structural details.
Staining Temperature Room Temperature - 80°CIncreased temperature generally enhances the rate and intensity of staining.
Staining Time 10 - 45 minutesLonger incubation times may be necessary for thicker or more resistant fibers.
Sodium Chloride (NaCl) Concentration 1% - 5% (w/v) in working solutionThe addition of salt can improve dye uptake, particularly for highly bleached pulps.

Image Analysis Protocol (using ImageJ/Fiji)

  • Image Acquisition: Capture high-resolution images of the stained fibers using a microscope-mounted camera. Ensure consistent lighting and magnification for all samples to be compared.

  • Image Pre-processing (if necessary):

    • Open the captured image in ImageJ/Fiji.

    • If the image is in color, convert it to an 8-bit grayscale image (Image > Type > 8-bit).

    • Adjust brightness and contrast if needed to enhance the visibility of the fibers (Image > Adjust > Brightness/Contrast).

  • Thresholding:

    • Segment the fibers from the background using thresholding (Image > Adjust > Threshold). Adjust the threshold levels to accurately select the stained fibers.

  • Particle Analysis:

    • Set the measurement parameters (Analyze > Set Measurements...). Select parameters of interest, such as Area, Mean Gray Value, and Feret's Diameter (for fiber length estimation).

    • Run the particle analysis (Analyze > Analyze Particles...). Set the size and circularity parameters to exclude non-fiber objects. Ensure "Display results" and "Summarize" are checked.

  • Data Collection: The results table will display the quantitative data for each identified fiber. This data can be saved and further analyzed in a spreadsheet program.

Diagrams

G cluster_prep Sample & Solution Preparation cluster_stain Staining Protocol cluster_analysis Analysis Pulp Pulp Slurry Disperse Disperse Pulp Pulp->Disperse Paper Paper Sheet Disintegrate Disintegrate Paper Paper->Disintegrate Dye This compound Powder PrepareStain Prepare Staining Solution Dye->PrepareStain Water Distilled Water Water->PrepareStain NaCl NaCl (optional) NaCl->PrepareStain PrepareSlide Prepare Fiber Slide Disintegrate->PrepareSlide Disperse->PrepareSlide Stain Apply Staining Solution PrepareSlide->Stain PrepareStain->Stain Incubate Incubate Stain->Incubate Wash Wash Fibers Incubate->Wash Mount Mount with Coverslip Wash->Mount Microscopy Microscopic Examination Mount->Microscopy Image Image Acquisition Microscopy->Image Analysis Quantitative Image Analysis Image->Analysis

Caption: Experimental workflow for this compound staining and analysis.

G cluster_components Key Components cluster_process Staining Mechanism cluster_outcome Result Cellulose Cellulose Fibers (Paper/Pulp) Adsorption Dye Adsorption Cellulose->Adsorption Dye This compound (Anionic Dye) Dye->Adsorption Water Aqueous Solution (Solvent) Water->Adsorption NaCl NaCl (Electrolyte) NaCl->Adsorption enhances uptake Binding H-Bonding & van der Waals Forces Adsorption->Binding StainedFiber Stained Yellow Fibers Binding->StainedFiber

Caption: Logical relationship of components in the staining process.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Background Fluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in their experiments.

Addressing Direct Yellow 28

Is this compound effective for reducing background fluorescence?

Currently, there is no scientific evidence in the provided search results to support the use of this compound for reducing background fluorescence in microscopy applications. This compound is primarily documented as a textile, paper, and leather dye.[1][2][3][4][5] While its fluorescent properties are noted, its application in immunofluorescence for background reduction is not established. Therefore, we do not recommend using this compound for this purpose and instead suggest utilizing the validated methods outlined below.

General Troubleshooting for High Background Fluorescence

High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in interpreting results.[6][7] This section addresses common causes and solutions in a question-and-answer format.

Q1: What are the primary causes of high background fluorescence?

High background fluorescence can stem from several sources throughout the experimental workflow.[8][9][10] The main culprits include:

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include collagen, elastin, red blood cells, and lipofuscin.[11][12][13][14] Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can also induce autofluorescence.[11][13][15]

  • Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the sample.[8][9][10]

  • Suboptimal antibody concentrations: Using too high a concentration of either the primary or secondary antibody can lead to increased background.[8][9][10]

  • Insufficient blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to unintended locations.[8][9][10]

  • Inadequate washing: Failure to sufficiently wash away unbound antibodies is a common cause of high background.[8][9][10]

  • Contaminated reagents: Buffers or other solutions may be contaminated with fluorescent particles.

Q2: How can I troubleshoot high background caused by non-specific antibody binding?

To address non-specific antibody binding, consider the following troubleshooting steps:

  • Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong specific signal with low background.[8][9]

  • Improve blocking: Increase the incubation time for your blocking step or try a different blocking agent.[8][9] Normal serum from the same species as the secondary antibody is often a good choice.[16]

  • Increase washing stringency: Extend the duration and number of wash steps to more effectively remove unbound antibodies.[8][9][10]

  • Use high-quality antibodies: Ensure your primary antibody has been validated for your specific application.[9]

  • Run proper controls: Include negative controls (e.g., without primary antibody) to assess the level of non-specific binding from the secondary antibody.[16]

Q3: What methods can be used to reduce autofluorescence?

Several methods can be employed to combat autofluorescence:

  • Use of quenching agents: Chemical quenchers can reduce the fluorescence of endogenous fluorophores. Sudan Black B and TrueBlack® are common choices for reducing lipofuscin-associated autofluorescence.[6][11][12]

  • Choice of fluorophores: Whenever possible, use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at these longer wavelengths.[11][14]

  • Proper sample preparation: Perfuse tissues with PBS before fixation to remove red blood cells, a common source of autofluorescence.[11][14][15] Minimize fixation time, as prolonged exposure to aldehyde fixatives can increase autofluorescence.[11][15]

  • Photobleaching: Exposing the sample to intense light before imaging can selectively destroy the fluorescent properties of some autofluorescent molecules.

Autofluorescence Quenching with Sudan Black B and TrueBlack®

For tissues with high levels of lipofuscin, such as the brain and aged tissues, quenching agents are often necessary.[6]

Q4: What is Sudan Black B and how does it work?

Sudan Black B is a lipophilic dye that can be used to quench autofluorescence, particularly from lipofuscin.[6] It is thought to work by masking the autofluorescent granules.[6] While effective, a significant drawback of Sudan Black B is that it can introduce its own background fluorescence in the red and far-red channels.[6]

Q5: What is TrueBlack® and how does it compare to Sudan Black B?

TrueBlack® is a more modern quenching reagent designed to overcome the limitations of Sudan Black B. It effectively quenches lipofuscin autofluorescence with significantly less background in the red and far-red channels. TrueBlack® can also reduce autofluorescence from other sources like collagen and red blood cells.

Comparison of Autofluorescence Quenching Agents
FeatureSudan Black BTrueBlack®
Primary Target Lipofuscin[6]Lipofuscin, with some effect on other sources (collagen, red blood cells)
Effectiveness High for lipofuscin[6]High for lipofuscin
Background Can introduce significant background in red and far-red channels[6]Minimal background across all channels
Solvent 70% Ethanol[13]70% Ethanol (B145695) (standard) or PBS (for TrueBlack® Plus)
Application Time ~10-20 minutes~30 seconds to 10 minutes
Compatibility May not be compatible with all staining protocols due to ethanol solvent and introduced backgroundGenerally compatible with standard immunofluorescence protocols; can be applied before or after staining

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Autofluorescence Quenching

This protocol is adapted for use after immunolabeling.

  • Prepare Staining Solution: Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the powder is fully dissolved, which may require overnight shaking in the dark. Filter the solution before use.

  • Incubation: After the final wash step of your immunofluorescence protocol, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Washing: To remove excess Sudan Black B, wash the slides thoroughly in PBS.

  • Mounting: Mount the slides with an appropriate mounting medium.

Important Note: Detergents should not be used in any wash steps after Sudan Black B treatment, as they can remove the dye from the tissue.

Protocol 2: TrueBlack® Treatment for Autofluorescence Quenching (Pre-treatment)

This protocol is for applying TrueBlack® before immunofluorescence staining.

  • Sample Preparation: Perform fixation, deparaffinization, and antigen retrieval as required by your standard protocol. If necessary, permeabilize the sections with a detergent and then wash with PBS.

  • Prepare TrueBlack® Solution: Just before use, dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol.

  • Incubation: Apply the 1X TrueBlack® solution to cover the tissue sections and incubate for 30 seconds at room temperature.

  • Washing: Rinse the slides three times with PBS.

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol. Do not use detergents in any subsequent blocking, antibody incubation, or wash steps.

  • Mounting: Mount the slides with an aqueous-based antifade mounting medium.

Note: A post-treatment protocol for TrueBlack® is also available and should be used if detergents are required during your antibody incubation or wash steps.[6]

Visualizations

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_quenching Autofluorescence Quenching (Optional) cluster_final Final Steps Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Quenching Quenching (e.g., TrueBlack®) Permeabilization->Quenching Pre-staining Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Secondary_Ab->Quenching Post-staining Washing Washing Secondary_Ab->Washing Quenching->Washing Mounting Mounting Washing->Mounting Imaging Microscopy Mounting->Imaging Autofluorescence_Quenching cluster_problem The Problem: High Background cluster_solution The Solution: Quenching Excitation Excitation Light Sample Tissue Sample Excitation->Sample Specific_Signal Specific Signal (Target Fluorophore) Sample->Specific_Signal Autofluorescence Autofluorescence (e.g., Lipofuscin) Sample->Autofluorescence Microscope_HighBG Microscope Detects High Background Specific_Signal->Microscope_HighBG Autofluorescence->Microscope_HighBG Quenched_Sample Tissue Sample + Quenching Agent Quenched_Signal Specific Signal Quenched_Sample->Quenched_Signal Reduced_AF Reduced Autofluorescence Quenched_Sample->Reduced_AF Microscope_LowBG Microscope Detects Improved Signal-to-Noise Quenched_Signal->Microscope_LowBG Reduced_AF->Microscope_LowBG Excitation_Q Excitation Light Excitation_Q->Quenched_Sample

References

Fading and photobleaching of Direct yellow 28 under laser scanning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of fading and photobleaching of Direct Yellow 28 during laser scanning microscopy experiments.

Section 1: Frequently Asked Questions (FAQs) about Photobleaching

Q1: What is photobleaching and why is it a concern when using this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to excitation light.[1] This process renders the dye incapable of fluorescing, leading to a progressive fade in the signal during imaging experiments.[2][3] This is a significant concern because it can compromise the quantitative analysis of images, leading to inaccurate results, especially when studying dim or low-abundance targets.[2][3] The primary causes are prolonged exposure to high-intensity light and the generation of reactive oxygen species (ROS) that chemically damage the fluorophore.[1][4]

Q2: How can I determine if the signal loss from this compound is due to photobleaching?

A2: Signal loss from photobleaching has a distinct characteristic: you will observe a progressive decrease in fluorescence intensity specifically in the area being illuminated by the laser.[1] Adjacent, un-scanned areas of the sample will remain bright. To definitively confirm this, you can generate a photobleaching curve by repeatedly imaging a single region of interest and plotting the decline in fluorescence intensity over time.[1]

Q3: What key factors influence the rate of photobleaching for this compound?

A3: Several factors can accelerate the fading of this compound:

  • Excitation Light Intensity: Higher laser power or illumination intensity dramatically increases the rate of photobleaching.[4][5]

  • Exposure Duration: The total time the dye is exposed to the excitation light is cumulative. Longer exposures, whether continuous or intermittent, lead to more significant fading.[1][4]

  • Oxygen Concentration: The presence of molecular oxygen can hasten photobleaching through the formation of damaging reactive oxygen species (ROS).[4]

  • Sample Health (for live-cell imaging): Unhealthy or stressed cells can produce higher levels of endogenous ROS, contributing to faster photobleaching.[4]

Section 2: Troubleshooting Guide for Fading and Photobleaching

This guide addresses the common problem of rapid signal loss when imaging this compound.

Problem: My this compound fluorescent signal is fading rapidly during laser scanning.

Solution Pathway 1: Immediate Adjustments to Imaging Parameters

  • Reduce Laser Power: Decrease the excitation laser intensity to the lowest possible level that still provides a sufficient signal-to-noise ratio.[4][5]

  • Use Neutral Density (ND) Filters: Employ ND filters to reduce the intensity of the excitation light without altering its spectral properties.[2][3]

  • Minimize Exposure Time: Use the shortest camera exposure time or pixel dwell time that yields a clear image.[4][5]

  • Limit Illumination to Acquisition: Avoid continuous illumination. Use the laser only when actively acquiring an image. For locating the region of interest, it is best practice to use transmitted light before switching to fluorescence imaging.[2][4]

  • Adjust Time-Lapse Intervals: For time-lapse experiments, increase the interval between image acquisitions to give the dye molecules time to recover from a transient dark state and to reduce total light exposure.[1]

Solution Pathway 2: Optimization of Sample Preparation

  • Use an Antifade Mounting Medium: For fixed samples, use a commercial or homemade mounting medium containing an antifade reagent (e.g., ProLong™ Gold, VECTASHIELD®). These reagents work by scavenging free radicals and reducing the effects of ROS.[2][4][6]

  • Ensure Proper Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant. This prevents the mounting medium from drying out and minimizes the sample's exposure to atmospheric oxygen.[4]

  • Maintain Sample Health: For live-cell imaging, ensure that cells are healthy and cultured in optimal conditions to minimize cellular stress.[4]

Solution Pathway 3: Advanced Strategies & Considerations

  • Create a Photobleaching Correction Curve: For quantitative studies, intentionally photobleach a sample and measure the decay rate. This data can be used to create a correction factor for your experimental measurements.[2]

  • Consider an Alternative Dye: If photobleaching remains a persistent issue, consider if another, more photostable yellow fluorescent dye could be used in your experimental setup.[2][7]

Section 3: Quantitative Data and Dye Properties

Table 1: Chemical Properties of C.I. This compound

PropertyValueReference(s)
CAS Number 8005-72-9[8][9][10][11]
Molecular Formula C₂₈H₁₈N₄Na₂O₆S₄[8][10][12]
Molecular Weight 680.71 g/mol [8][9][10]
Appearance Yellow-brown powder[8][9]
Solubility Soluble in water[8][9]

Table 2: Example Photophysical Parameters for Characterization

The following table outlines key parameters relevant to photobleaching. Researchers should measure these values for this compound under their specific experimental conditions. For context, values for a common photostable dye, Alexa Fluor 488, are included.

ParameterThis compound (To be determined)Alexa Fluor 488 (for comparison)
Excitation Max (nm) TBD~494
Emission Max (nm) TBD~519
Fluorescence Lifetime (ns) TBD~4.1[13]
Photobleaching Quantum Yield TBDLow (highly photostable)
Recommended Laser Line (nm) TBD488

Section 4: Experimental Protocols

Protocol: Quantifying the Photobleaching Rate of this compound

This protocol provides a general framework for measuring the photobleaching kinetics of this compound using a confocal laser scanning microscope. This method is adapted from standard Fluorescence Recovery After Photobleaching (FRAP) and photobleaching analysis techniques.[5][14]

I. Materials

  • Sample stained with this compound

  • Confocal laser scanning microscope with time-series acquisition capabilities

  • Image analysis software (e.g., Fiji/ImageJ)

II. Methodology

  • Sample Preparation: Prepare your sample (e.g., cells or tissue stained with this compound) on a microscope slide and mount with an appropriate medium.[4]

  • Microscope Setup:

    • Turn on the microscope and laser lines.

    • Select an appropriate objective lens for your desired magnification.

    • Locate a region of interest (ROI) using transmitted light to minimize premature photobleaching.[2][4]

  • Pre-Bleach Image Acquisition:

    • Set the laser power to a low, non-bleaching level (e.g., 1-5% of maximum).[14]

    • Adjust detector gain and pinhole settings to obtain a clear image with a good signal-to-noise ratio and no pixel saturation.[5]

    • Acquire a short time-series of 5-10 images (the "pre-bleach" sequence) to establish a stable baseline fluorescence intensity.[5]

  • Photobleaching:

    • Define a specific ROI within your field of view for bleaching.

    • Set the laser power for this ROI to maximum (100%).[14]

    • Perform a bleaching pulse for a defined number of iterations (e.g., 50-100 times). The exact duration and number of iterations should be determined empirically to achieve significant but not complete signal loss.[15]

  • Post-Bleach Image Acquisition:

    • Immediately following the bleach pulse, switch back to the low laser power settings used in step 3.

    • Acquire a time-series of images (e.g., 100-200 frames) to record the fluorescence intensity over time. The speed of acquisition is not as critical as in FRAP, but consistency is key.[5]

  • Data Analysis:

    • Open the image sequence in your analysis software.

    • Measure the mean fluorescence intensity within three areas for each time point:

      • The photobleached ROI.

      • A non-bleached control area within the field of view.

      • A background area outside of your sample.[14]

    • Subtract the background intensity from both the bleached ROI and control ROI measurements.[14]

    • Normalize the intensity of the bleached ROI to the control ROI to correct for any minor photobleaching that occurred during the low-light acquisition phase.

    • Plot the normalized fluorescence intensity of the bleached ROI against time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant (k) and half-life (t₁/₂).

Section 5: Diagrams and Workflows

The following diagrams illustrate key processes and workflows related to photobleaching.

Photobleaching_Process cluster_0 Fluorophore States cluster_1 Processes & Outcomes S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Absorption Bleached Photobleached State (Non-fluorescent) S0->Bleached S1->S0 Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Emission Fluorescence (Signal) S1->Emission ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Excitation Excitation Light (Laser) ROS->S0 Chemical Reaction Troubleshooting_Workflow decision decision process process solution solution start Start: Rapid Signal Fading Observed d1 During Live Imaging? start->d1 p1 Reduce Laser Power & Exposure Time d1->p1 Yes d2 Is Sample Fixed? d1->d2 No p2 Use ND Filters p1->p2 p3 Increase Time-lapse Interval p2->p3 p3->d2 p4 Use Antifade Mounting Medium d2->p4 Yes d3 Is Fading Still an Issue? d2->d3 No p5 Seal Coverslip p4->p5 p5->d3 p6 Create Correction Curve for Quantification d3->p6 Yes end Problem Mitigated d3->end No p7 Consider More Photostable Dye p6->p7 Experimental_Workflow start Start: Prepare Stained Sample setup Set up Microscope & Locate ROI with Transmitted Light start->setup pre_bleach Acquire Pre-Bleach Images (Low Laser Power) setup->pre_bleach bleach Photobleach Defined ROI (High Laser Power) pre_bleach->bleach post_bleach Acquire Post-Bleach Image Series (Low Laser Power) bleach->post_bleach extract Extract Intensity Data (Bleached, Control, Background) post_bleach->extract analyze Normalize Data & Plot Intensity vs. Time extract->analyze fit Fit Decay Curve to Determine Photobleaching Rate analyze->fit end End: Rate Constant Determined fit->end

References

Solving uneven staining issues with Direct yellow 28

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and technical support for researchers, scientists, and drug development professionals experiencing uneven staining issues with C.I. Direct Yellow 28 (also known as Chrysamine G or C.I. 19555) in histological applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the staining process, providing potential causes and solutions in a question-and-answer format.

Q1: My staining appears blotchy, patchy, or completely uneven. What is the likely cause?

A: This is a classic sign that the dye is not accessing the tissue uniformly. The issue can typically be traced to either the staining solution itself or the preparation of the tissue.

  • Staining Solution Issues:

    • Dye Aggregation: Direct dyes can aggregate or form micelles in solution, leading to clumps that deposit unevenly on the tissue. Always filter your staining solution immediately before use (e.g., with a 0.22 µm filter).

    • Precipitation: The dye may precipitate out of solution, especially if the solution is old or improperly prepared. This compound has a solubility of 40 g/L in water at 60°C.[1][2] Ensure you are not oversaturating the solution. For direct dyes like Sirius Red, adding a specific amount of sodium chloride can help maintain solubility, but excess can cause precipitation.[3]

  • Tissue Preparation & Protocol Issues:

    • Incomplete Deparaffinization: Any residual paraffin (B1166041) wax will create a barrier, preventing the aqueous dye solution from reaching the tissue.[4] Ensure your xylene and alcohol baths are fresh and that incubation times are sufficient for your tissue thickness.

    • Poor Fixation: Improper or uneven fixation can lead to variable dye binding across the tissue.[5]

    • Air Bubbles: Air bubbles trapped on the surface of the slide will block the dye, resulting in unstained spots.[4] Take care when immersing slides into the staining solution.

    • Tissue Folds or Wrinkles: Folds in the tissue section can trap excess dye, leading to dark lines, while stretched areas may stain too faintly.

Q2: I see very weak staining or no staining at all. What should I check?

A: A lack of staining typically points to an issue with the staining solution's efficacy, a fundamental protocol step, or the tissue itself.

  • Check Your Protocol:

    • pH of Staining Solution: The binding of anionic (acidic) dyes like this compound is highly dependent on pH.[6] Staining is often performed under slightly alkaline conditions to maintain dye solubility and promote binding to specific targets like amyloid. Ensure your solution's pH is correct and stable.

    • Incubation Time/Temperature: Staining may be too short or the temperature too low. For some direct dyes, increasing the temperature (e.g., to 60°C) can enhance staining intensity.[3]

    • Section Thickness: For amyloid staining with the analogous dye Congo Red, a section thickness of 5-6 µm is recommended.[7] If your sections are too thin, the signal may be too weak to detect.

  • Check Your Reagents:

    • Staining Solution Freshness: Direct dye solutions can lose effectiveness over time.[3] If your solution is more than a few weeks old, consider preparing a fresh batch.

    • Positive Control: Always run a known positive control slide with your samples.[7] If the positive control does not stain, the problem lies with your reagents or protocol. If the control stains but your sample does not, the target may not be present in your sample tissue.

Q3: The background staining is too high, obscuring the specific signal. How can I reduce it?

A: High background is caused by non-specific binding of the dye to other tissue elements.

  • Increase Differentiation: After staining, a brief wash in an alkaline alcohol solution can help remove non-specifically bound dye. Experiment with the duration of this differentiation step.

  • Adjust Dye Concentration: A lower dye concentration may reduce background without significantly impacting the specific signal.

  • Check for Tissue Drying: If sections dry out at any point during the process, it can cause dye to precipitate and bind non-specifically across the entire section.[4]

Q4: The edges of my tissue section are much darker than the center. What causes this "edge effect"?

A: This is often caused by the evaporation of reagents from the slide.

  • Drying During Staining: If the section begins to dry, the dye will concentrate at the edges where evaporation occurs fastest.[4] Ensure slides remain fully and evenly immersed in all solutions and consider using a humidified staining chamber.

  • Incomplete Reagent Coverage: Make sure the entire tissue section is covered by reagent in every step.[4] A slide lying flat may have a meniscus that is thinner in the center, so using staining jars where slides are vertical is often preferable.

Troubleshooting Summary & Optimization Parameters

The following table summarizes key experimental variables that can be adjusted to resolve uneven staining. Start with the recommended baseline and adjust one variable at a time.

ParameterBaseline RecommendationTroubleshooting ActionPotential Impact
Dye Concentration 0.1% - 0.5% (w/v)Decrease for high background; Increase for weak signal.Affects signal-to-noise ratio.
Staining Solution pH 8.0 - 9.0 (Alkaline)Verify with a pH meter. Adjust with NaOH or similar base.Critical for dye solubility and binding to target structures.[5][6]
Incubation Time 20 - 60 minutesIncrease for weak staining; Decrease if background is too high.Affects staining intensity.
Incubation Temperature Room Temperature to 60°CIncrease temperature to enhance staining intensity.Can improve dye kinetics but may also increase background.[5]
Differentiation Brief rinse in 80% Ethanol (B145695)Increase time to reduce background; Decrease if specific signal is lost.Removes non-specifically bound dye.
Section Thickness 5 - 10 µmUse thicker sections (e.g., 8-10 µm) for weak signal.[7]Thicker sections provide more target material for binding.
Solution Filtration Filter before each useAlways filter dye solution (0.22 µm) to remove aggregates.Prevents patchy staining from dye precipitates.

Suggested Experimental Protocol

This protocol is a recommended starting point based on general principles for direct dyes used in amyloid staining. Optimization will be required for your specific tissue and application.

Reagent Preparation:

  • Stock Salt Solution: Prepare a saturated solution of Sodium Chloride (NaCl) in 80% ethanol.

  • Alkaline Salt Solution: To 50 mL of the Stock Salt Solution, add 0.5 mL of 1% Sodium Hydroxide (NaOH). Mix well. This should be prepared fresh.

  • Staining Solution (0.5% this compound):

    • Dissolve 250 mg of this compound powder in 50 mL of the freshly prepared Alkaline Salt Solution.

    • Stir thoroughly until the dye is completely dissolved. Gentle warming may be required.

    • Crucially, filter the solution using a 0.22 µm syringe filter immediately before use.

Staining Procedure (for FFPE tissue sections):

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 1 change, 3 minutes.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse thoroughly in distilled water.

  • Staining:

    • Place slides in the filtered this compound staining solution for 20-60 minutes at room temperature.

  • Differentiation:

    • Briefly rinse the slides in 80% ethanol to remove excess, unbound stain. (This step is critical for controlling background and may require optimization; 10-30 seconds is a good starting point).

  • Dehydration:

    • Immerse in 95% Ethanol: 1 change, 1 minute.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

  • Clearing and Mounting:

    • Immerse in Xylene: 2 changes, 5 minutes each.

    • Mount coverslip with a xylene-based mounting medium.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving uneven staining issues.

G cluster_0 cluster_1 Initial Checks cluster_2 Solution Troubleshooting cluster_3 Protocol Troubleshooting cluster_4 start Start: Uneven Staining Observed sol_check Problem with Staining Solution? start->sol_check Investigate proto_check Problem with Protocol / Tissue Prep? sol_check->proto_check No filter_dye Action: Filter Dye Solution (0.22 µm) sol_check->filter_dye Yes deparaffin Action: Use Fresh Xylene/Alcohols & Check Deparaffinization Time proto_check->deparaffin Yes fresh_dye Action: Prepare Fresh Solution filter_dye->fresh_dye If problem persists check_ph Action: Verify pH (8-9) fresh_dye->check_ph Then end Result: Even & Consistent Staining check_ph->end incubation Action: Optimize Incubation Time & Temperature deparaffin->incubation Then bubbles Action: Check for Air Bubbles & Ensure Full Coverage incubation->bubbles And bubbles->end

A logical workflow for troubleshooting uneven staining.
Experimental Workflow

This diagram illustrates the key steps in the suggested staining protocol.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_post Post-Staining cluster_final Finalization deparaffin 1. Deparaffinize (Xylene) rehydrate 2. Rehydrate (Ethanol Series to H2O) deparaffin->rehydrate stain 3. Stain (Filtered this compound Solution) 20-60 min rehydrate->stain differentiate 4. Differentiate (80% Ethanol) stain->differentiate dehydrate 5. Dehydrate (Ethanol Series) differentiate->dehydrate clear 6. Clear (Xylene) dehydrate->clear mount 7. Mount Coverslip clear->mount

Key steps of the this compound staining protocol.

References

Effect of pH on Direct yellow 28 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Direct Yellow 28 in their staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound staining?

Based on studies of similar direct dyes, a slightly alkaline pH is generally recommended for optimal staining efficiency. For direct dyes on cellulosic fibers, a pH of 8.0 has been shown to provide the best dye uptake.[1] However, the optimal pH can vary depending on the substrate being stained (e.g., tissue sections, cells, etc.). Therefore, it is advisable to perform a pH optimization experiment for your specific application, testing a range from pH 6.0 to 9.0.

Q2: How does pH affect the staining mechanism of this compound?

This compound is an anionic dye, meaning it carries a negative charge in solution. The staining process is largely driven by electrostatic interactions between the negatively charged dye molecules and positively charged sites on the substrate. The pH of the staining solution can influence the charge of both the dye and the substrate.

  • At acidic pH: An excess of hydrogen ions (H+) in the solution can protonate anionic groups on the substrate (like carboxyl groups on proteins), making the substrate more positively charged and potentially increasing its affinity for the anionic dye. However, at very low pH, the dye itself may become less soluble.

  • At neutral to slightly alkaline pH: In this range, there is a balance of charges. For cellulosic materials, a slightly alkaline pH can increase the negative surface charge, which might seem counterintuitive. However, the presence of electrolytes (salts) in the staining solution helps to overcome this repulsion and facilitates dye binding.[1] For proteinaceous substrates, a pH around the isoelectric point of the target protein can minimize its solubility and potentially enhance dye precipitation and staining.

  • At high alkaline pH: A high concentration of hydroxide (B78521) ions (OH-) can deprotonate the substrate, increasing its negative charge and thus repelling the anionic dye, leading to reduced staining efficiency.

Q3: Can I use this compound for fluorescent microscopy?

While this compound is primarily a chromogenic dye, some direct dyes exhibit fluorescent properties. The fluorescence of a dye can be highly dependent on its environment, including the pH of the solution.[2][3] It is recommended to test the fluorescence of this compound under your specific experimental conditions and at various pH levels to determine its suitability for fluorescence microscopy.

Q4: My staining is weak or inconsistent. What are the likely causes related to pH?

Weak or inconsistent staining with this compound can be attributed to several factors, with the pH of the staining solution being a primary suspect.

  • Incorrect pH: The pH of your staining solution may be outside the optimal range for your specific substrate.

  • Buffer issues: The buffer system you are using may not have sufficient capacity to maintain the desired pH throughout the staining process.

  • Water quality: The water used to prepare your solutions can affect the pH. It is recommended to use deionized or distilled water.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining The pH of the staining solution is too high or too low.Prepare fresh staining solutions at different pH values (e.g., 6.0, 7.0, 8.0, 9.0) to determine the optimal pH for your application.
The dye has precipitated out of solution due to incorrect pH.Ensure the dye is fully dissolved at the working pH. Some direct dyes are less soluble in acidic conditions.
Uneven Staining Fluctuation in pH during the staining procedure.Use a buffer with adequate capacity to maintain a stable pH. Ensure complete immersion of the sample in the staining solution.
Uneven charge distribution on the substrate.Pre-treat the substrate with a pH-adjusting solution to ensure a uniform charge before staining.
High Background Staining The pH is promoting non-specific binding of the dye.Try adjusting the pH slightly. A small change can sometimes reduce non-specific interactions.
Inadequate rinsing after staining.Ensure thorough rinsing with a buffer at a pH that helps to remove unbound dye without stripping the specifically bound dye.

Quantitative Data on pH Effect

While specific quantitative data for this compound is limited in the available literature, the following table, adapted from a study on similar direct dyes (Direct Yellow 29, Direct Orange 31, and Titan Yellow) on jute fiber, illustrates the impact of pH on dye uptake. This data can serve as a valuable starting point for optimizing your this compound staining protocol.

pH of Dye BathMean Dye Uptake (%)
4.065.2
7.078.5
8.0 85.7
10.072.3

Data adapted from a study on the effect of pH on the dye absorption of jute fiber dyed with direct dyes. The values represent the average uptake of three different direct dyes.[1]

Experimental Protocols

General Staining Protocol for Biological Tissues

This protocol provides a general framework for staining paraffin-embedded tissue sections with this compound. Optimization of incubation times, concentrations, and pH is recommended for specific applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Transfer to 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.1% (w/v) solution of this compound in a buffer of the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).

    • Immerse slides in the this compound staining solution for 10-30 minutes at room temperature.

  • Rinsing:

    • Briefly rinse the slides in the same buffer used for the staining solution to remove excess dye.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Staining_Workflow General Staining Workflow A Deparaffinization & Rehydration B pH-Optimized Staining (this compound Solution) A->B C Rinsing (Buffer & Distilled Water) B->C D Dehydration C->D E Clearing (Xylene) D->E F Mounting E->F

Caption: A generalized workflow for staining biological specimens with this compound.

pH_Effect_Pathway Influence of pH on Staining cluster_solution Staining Solution cluster_substrate Substrate cluster_dye Dye Molecule pH pH of Solution SubstrateCharge Substrate Surface Charge pH->SubstrateCharge influences StainingEfficiency Staining Efficiency SubstrateCharge->StainingEfficiency affects DyeCharge Dye Anion Charge DyeCharge->StainingEfficiency interacts with substrate

References

Preventing aggregation of Direct yellow 28 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Direct Yellow 28 in stock solutions and its effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a direct azo dye that is soluble in water and slightly soluble in ethanol (B145695).[1][2] In a research context, it is primarily used as a histological stain, particularly for the identification of amyloid plaques in tissue sections.[3][4] Its ability to bind to the β-pleated sheet structure of amyloid fibrils makes it a valuable tool in neuroscience and pathology research.[3]

Q2: What are the common causes of this compound aggregation in stock solutions?

Aggregation of this compound in stock solutions is a common issue that can arise from several factors:

  • High Concentration: Preparing stock solutions at concentrations exceeding the dye's solubility limit under specific storage conditions can lead to precipitation.

  • Improper Dissolution Technique: Simply adding the dye powder to water without proper procedure can result in the formation of insoluble clumps.

  • Low Temperature: The solubility of this compound decreases at lower temperatures, which can cause it to precipitate out of solution, especially during refrigerated storage.

  • pH Fluctuations: The solubility of azo dyes like this compound can be significantly influenced by the pH of the solution.

  • Presence of Metal Ions: The dye bath of this compound can show color changes in the presence of copper and iron ions, which may also influence its stability.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing this compound stock solutions is high-purity water, such as deionized or distilled water.[5] While it is slightly soluble in ethanol, water is the preferred solvent for most applications.[1][2] For specific applications requiring a non-aqueous solvent, a mixture of water and a small amount of a suitable organic solvent like ethanol may be considered, but solubility should be carefully tested.

Q4: How should I store this compound stock solutions to maintain their stability?

To ensure the long-term stability of your this compound stock solution, it is recommended to:

  • Store the solution in a tightly sealed container to prevent evaporation and contamination.

  • Protect the solution from light by using an amber bottle or by wrapping the container in aluminum foil, as azo dyes can be light-sensitive.

  • For short-term storage (a few days to a couple of weeks), refrigeration at 4°C is acceptable.[5] However, be mindful of potential precipitation at lower temperatures.

  • For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles and store them at -20°C.[6] Before use, thaw the aliquot at room temperature and ensure the dye is fully redissolved.

Troubleshooting Guides

Issue: Precipitation or cloudiness is observed in the this compound stock solution.

Possible Cause Troubleshooting Step Rationale
Concentration is too high Dilute the stock solution to a lower concentration. A 1% stock solution (1 g in 100 mL) is a common starting point for many dyes.[5]Reducing the concentration brings the dye within its solubility limit at the storage temperature.
Improper initial dissolution Prepare a new solution using the recommended protocol: create a paste with a small amount of cold water before slowly adding hot water with continuous stirring.[5][7]This method ensures that the dye particles are properly wetted before being fully dissolved, preventing the formation of aggregates.
Low storage temperature If refrigerated, allow the solution to warm to room temperature and gently agitate to redissolve the precipitate. If the precipitate persists, gentle warming in a water bath may be necessary.The solubility of this compound increases with temperature.
Incorrect pH Adjust the pH of the solution. For direct dyes used in staining, a slightly alkaline pH may be beneficial.[8] Experiment with a pH range of 7.0-8.0.The ionization state of the dye molecule, and thus its solubility, is pH-dependent.
Presence of contaminants Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.This will remove any insoluble impurities or micro-aggregates that could be seeding further precipitation.

Issue: Inconsistent staining results when using the this compound stock solution.

Possible Cause Troubleshooting Step Rationale
Dye aggregation Even if not visibly precipitated, micro-aggregates can be present. Filter the working solution before use. Consider adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.05%) to the staining buffer.Surfactants can help to break up small aggregates and prevent the dye from binding non-specifically.
Incorrect staining pH Ensure the pH of your staining buffer is optimized for the specific application. For amyloid staining with direct dyes, alkaline conditions are often used.[8]The binding affinity of the dye to its target can be highly dependent on pH.
Solution degradation Prepare fresh stock solutions regularly. Mixed dye stocks are typically stable for a couple of weeks at 4°C.[5]Over time, the dye can degrade, leading to reduced staining intensity.
Incomplete dissolution Before preparing your working dilution, ensure your stock solution is completely dissolved. If stored cold, allow it to come to room temperature and vortex thoroughly.Undissolved dye particles will lead to an inaccurate final concentration and inconsistent staining.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 8005-72-9[1]
Molecular Formula C28H18N4Na2O6S4[2]
Molecular Weight 680.71 g/mol [2]
Appearance Yellow-brown powder[1]
Solubility in Water 40 g/L at 60°C[1]
Solubility in Ethanol Slightly soluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) this compound Stock Solution

Materials:

  • This compound powder

  • High-purity water (distilled or deionized), cold and hot

  • 50 mL conical tube or beaker

  • 100 mL volumetric flask

  • Stirring rod or magnetic stirrer

  • Weighing scale

  • 0.22 µm syringe filter (optional)

Procedure:

  • Weigh out 1.0 g of this compound powder and place it into a 50 mL conical tube or beaker.

  • Add a small amount of cold high-purity water (e.g., 5-10 mL) to the powder to create a thick, uniform paste. Use a stirring rod to break up any clumps.[5][7]

  • Slowly add approximately 40-50 mL of hot (around 60°C) high-purity water to the paste while continuously stirring.[5][7]

  • Continue stirring until the dye is completely dissolved. The solution should be clear with no visible particles.

  • Transfer the dissolved dye solution to a 100 mL volumetric flask.

  • Rinse the initial container with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the dye.

  • Allow the solution to cool to room temperature.

  • Add high-purity water to the volumetric flask to bring the final volume to the 100 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • (Optional) For applications requiring a high degree of purity, filter the stock solution through a 0.22 µm syringe filter into a clean, sterile storage bottle.

  • Store the solution in a tightly sealed, light-protected container at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Amyloid Staining of Paraffin-Embedded Tissue Sections with this compound

This protocol is adapted from general methods for amyloid staining using direct dyes.[8][9][10]

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • 1% (w/v) this compound stock solution

  • Alkaline salt solution (e.g., saturated sodium chloride in 80% ethanol with 1% sodium hydroxide (B78521) added just before use)

  • Nuclear counterstain (e.g., Mayer's hematoxylin)

  • Differentiating solution (e.g., acid alcohol)

  • Bluing reagent (e.g., Scott's tap water substitute)

  • Ethanol solutions (absolute and 95%)

  • Xylene or other clearing agent

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the paraffin-embedded tissue sections through xylene and a graded series of ethanol to distilled water.

  • Stain the nuclei with Mayer's hematoxylin (B73222) for 5-10 minutes.

  • Rinse gently in running tap water.

  • Differentiate briefly in acid alcohol.

  • Blue the sections in a suitable bluing reagent for about 30 seconds.

  • Wash in tap water followed by a rinse in distilled water.

  • Incubate the slides in the freshly prepared alkaline this compound working solution for 20-30 minutes at room temperature. (The working solution is typically prepared by diluting the stock solution in an alkaline salt solution).

  • Rinse the slides briefly in 95% ethanol.

  • Dehydrate the sections through absolute ethanol.

  • Clear in xylene.

  • Mount with a suitable mounting medium.

Expected Results:

  • Amyloid deposits: Yellow

  • Nuclei: Blue

Visualizations

G Workflow for Preparing a Stable this compound Stock Solution cluster_prep Preparation cluster_solution Solution Finalization cluster_storage Storage weigh 1. Weigh this compound Powder paste 2. Create a Paste with Cold Water weigh->paste dissolve 3. Add Hot Water & Stir paste->dissolve transfer 4. Transfer to Volumetric Flask dissolve->transfer Ensure complete dissolution cool 5. Cool to Room Temperature transfer->cool volume 6. Adjust to Final Volume cool->volume mix 7. Homogenize Solution volume->mix filter 8. (Optional) Filter mix->filter store 9. Store Appropriately filter->store

Caption: Workflow for Preparing a Stable this compound Stock Solution.

G Troubleshooting Logic for this compound Aggregation start Precipitate Observed in Stock Solution check_conc Is the concentration >1% w/v? start->check_conc check_diss Was the dissolution protocol followed? check_conc->check_diss No sol_dilute Action: Dilute the solution. check_conc->sol_dilute Yes check_temp Is the solution stored at a low temperature? check_diss->check_temp Yes sol_remake Action: Prepare a new solution correctly. check_diss->sol_remake No check_ph Has the pH been optimized? check_temp->check_ph No sol_warm Action: Warm to room temperature and agitate. check_temp->sol_warm Yes sol_ph Action: Adjust pH to 7.0-8.0. check_ph->sol_ph No sol_filter Action: Filter the solution. check_ph->sol_filter Yes end_ok Solution should be stable. sol_dilute->end_ok sol_remake->end_ok sol_warm->end_ok sol_ph->end_ok sol_filter->end_ok G Experimental Workflow for Amyloid Staining with this compound cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization deparaffinize 1. Deparaffinize & Rehydrate Sections counterstain 2. Nuclear Counterstain (Hematoxylin) deparaffinize->counterstain rinse1 3. Rinse & Differentiate counterstain->rinse1 blue 4. Blue Nuclei rinse1->blue wash 5. Wash blue->wash dy28_stain 6. Stain with Alkaline this compound wash->dy28_stain rinse2 7. Rinse in Ethanol dy28_stain->rinse2 dehydrate 8. Dehydrate rinse2->dehydrate clear 9. Clear dehydrate->clear mount 10. Mount clear->mount

References

Non-specific binding of Direct yellow 28 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Direct Yellow 28. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to non-specific binding in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in biological research?

This compound (also known as C.I. 19555) is a direct dye.[1] In industrial applications, it is used for dyeing materials like cotton, viscose, leather, and paper.[1][2] In biological research, its properties are similar to other direct dyes like Congo Red, suggesting its use in staining structures such as amyloid plaques due to the dye's ability to bind to the beta-sheet structures within amyloid fibrils.

Q2: What are the common causes of non-specific binding and high background staining with this compound?

Non-specific binding of dyes can lead to high background noise, which complicates the accurate detection of target structures.[3] While protocols for this compound are not as extensively documented in scientific literature as those for antibodies, the principles of non-specific staining are universal. Key causes include:

  • Hydrophobic Interactions: Dyes can non-specifically adhere to hydrophobic regions of proteins and lipids in the tissue.

  • Ionic Interactions: Electrostatic attraction between the charged dye molecules and oppositely charged molecules in the tissue can cause background.

  • Excessive Dye Concentration: Using a higher concentration of the dye than necessary can lead to saturation of non-specific sites.[4]

  • Inadequate Washing: Insufficient rinsing after the staining step fails to remove unbound or loosely bound dye molecules.[5]

  • Tissue Preparation Issues: Problems like incomplete deparaffinization, over-fixation of tissue, or using sections that are too thick can increase background.[4][6]

Q3: How can I determine if the staining I'm seeing is specific or just background?

The most effective way to assess specificity is by using proper controls. For tissue staining, a key control is a sample of tissue known to not contain the target of interest (e.g., non-diseased brain tissue when staining for amyloid plaques). If this negative control tissue shows significant staining, it indicates a problem with non-specific binding.

Q4: Can I use standard blocking solutions like Bovine Serum Albumin (BSA) or normal serum with this compound?

Yes, using blocking agents is a primary strategy to reduce non-specific binding. Blocking buffers work by saturating potential sites of non-specific interaction on the tissue before the primary staining agent is applied.[7][8] While commonly used in immunohistochemistry (IHC), the principle applies to direct dye staining as well. Agents like BSA, non-fat dry milk, or normal serum can be effective.[3][9] It is crucial to select a blocking agent that does not cross-react with any other reagents in your protocol.[8]

Troubleshooting Guide for Non-Specific Staining

High background can obscure your specific signal and lead to incorrect data interpretation. Use the following table to diagnose and resolve common issues.

ProblemPossible Cause(s)Recommended Solution(s)
High, uniform background across the entire sample. 1. Dye concentration is too high.[4]2. Incubation time is too long.3. Blocking step is insufficient or was skipped.[4][7]4. Inadequate washing post-staining.[5]1. Titrate the this compound concentration to find the optimal balance between signal and background.2. Reduce the incubation time.3. Introduce or optimize a blocking step. Increase the blocker concentration (e.g., 1-5% BSA) or incubation time (e.g., 30-60 minutes).[4][8]4. Increase the number and duration of wash steps after dye incubation.
Patchy or localized non-specific staining. 1. Tissue sections dried out during the staining procedure.[4]2. Incomplete deparaffinization or rehydration.[4]3. Uneven application of reagents.1. Ensure slides remain in a humidified chamber and do not dry out at any stage.2. Use fresh xylene and alcohols for deparaffinization and rehydration to ensure complete removal of paraffin.3. Ensure the entire tissue section is covered with reagent at each step.
Staining of known negative structures (e.g., connective tissue, blood cells). 1. Ionic or hydrophobic interactions with components like collagen or red blood cells.2. Presence of endogenous enzymes or biotin (B1667282) (less common for direct dyes but possible).1. Optimize blocking with protein-based agents.2. Modify the pH of the staining solution or wash buffers to alter electrostatic interactions.3. Consider a pre-treatment step with a reagent like Sudan Black B to quench autofluorescence if that is a contributing factor.
High variability between slides or experiments. 1. Inconsistent timing, temperatures, or reagent concentrations.2. Deterioration of the dye solution.1. Strictly adhere to a standardized protocol for all samples.[5]2. Prepare fresh dye solutions as needed. Some dye solutions can deteriorate over time.[10]

Experimental Protocols

Protocol 1: General Staining with this compound for Paraffin Sections

This protocol is a general guideline and should be optimized for your specific tissue and target.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.[10]

    • Immerse in 100% Ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes for 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes for 3 minutes each.

    • Rinse thoroughly in distilled water.[10]

  • Blocking (Optional, but Recommended):

    • Incubate sections in a blocking solution (e.g., 3% BSA in Phosphate-Buffered Saline - PBS) for 30-60 minutes at room temperature in a humidified chamber.[3][8]

  • Staining:

    • Prepare this compound solution at an optimized concentration (e.g., 0.1-1.0% w/v) in an appropriate buffer (e.g., alkaline saline solution).

    • Wick off the blocking solution (do not rinse).

    • Apply the this compound solution and incubate for a predetermined time (e.g., 30-90 minutes) at room temperature.

  • Washing and Differentiation:

    • Rinse slides briefly in a differentiation solution (e.g., 80% ethanol) to remove excess dye.[10] The duration of this step is critical for controlling background.

    • Rinse well with tap water.[10]

  • Dehydration and Mounting:

    • Dehydrate sections through graded alcohols (e.g., 95% Ethanol, 100% Ethanol).[10]

    • Clear with xylene.[10]

    • Mount with a resinous mounting medium.[10]

Protocol 2: Optimizing a Blocking Step

An effective blocking step is crucial for preventing non-specific binding.[4]

  • Reagent Selection: Choose a blocking agent based on your sample type.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or TBS[8]Highly purified protein, provides a consistent blocking effect.[3]May contain contaminating bovine IgG, which can be an issue in certain immuno-applications.[9]
Non-fat Dry Milk 0.1-5% in PBS or TBS[3][8]Cost-effective and widely available.[3]Can contain phosphoproteins and biotin which may interfere with specific assays; can deteriorate if not prepared fresh.[8]
Normal Serum 5-10% in PBS or TBS[9][11]Very effective at reducing background from non-specific antibody binding.[9]Must be from a species that will not cross-react with other antibodies in the protocol.
  • Procedure:

    • Prepare the chosen blocking solution at the desired concentration in a suitable buffer (e.g., PBS or Tris-buffered saline).[3]

    • After rehydrating the tissue sections, apply the blocking solution to cover the entire tissue.

    • Incubate in a humidified chamber for 30 minutes to 2 hours at room temperature.[3][7] Longer incubations (e.g., overnight at 4°C) can also be tested.[3]

    • After incubation, gently tap off the excess blocking solution before proceeding to the staining step. Do not rinse.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and performing staining experiments with this compound.

G start Start: High Background Observed neg_control Check Negative Control Sample start->neg_control neg_stained Is Negative Control Stained? neg_control->neg_stained dye_conc Reduce Dye Concentration and/or Incubation Time neg_stained->dye_conc Yes specific_issue Signal is likely specific. Focus on optimizing image acquisition. neg_stained->specific_issue No retest1 Re-stain and Evaluate dye_conc->retest1 blocking Introduce or Optimize Blocking Step (e.g., BSA) retest1->blocking Still High end_ok Problem Resolved retest1->end_ok Resolved retest2 Re-stain and Evaluate blocking->retest2 washing Increase Washing Steps (Number and Duration) retest2->washing Still High retest2->end_ok Resolved retest3 Re-stain and Evaluate washing->retest3 fixation Review Tissue Prep: - Fixation Time - Deparaffinization retest3->fixation Still High retest3->end_ok Resolved end_nok Consult Further Resources fixation->end_nok

Caption: Troubleshooting workflow for high background staining.

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_finish Final Steps deparaffinize 1. Deparaffinize in Xylene rehydrate 2. Rehydrate in Graded Ethanol deparaffinize->rehydrate rinse_water 3. Rinse in Distilled Water rehydrate->rinse_water blocking 4. Blocking (Recommended) (e.g., 3% BSA, 30-60 min) rinse_water->blocking stain 5. Stain with this compound blocking->stain wash 6. Wash & Differentiate (e.g., 80% Ethanol) stain->wash dehydrate 7. Dehydrate in Graded Ethanol wash->dehydrate clear 8. Clear in Xylene dehydrate->clear mount 9. Mount Coverslip clear->mount end end mount->end Image & Analyze

Caption: General experimental workflow for tissue staining.

References

Removal of unbound Direct yellow 28 from stained samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Direct Yellow 28 for staining biological samples. Our goal is to help you resolve common issues and optimize your experimental outcomes.

Troubleshooting Guide

High background staining and weak signals are common challenges encountered during staining procedures. This guide provides a systematic approach to identifying and resolving these issues when working with this compound.

Issue 1: High Background Staining

Excessive background staining can obscure the specific signal, making accurate interpretation of your results difficult.

Potential CauseRecommended Solution
Inadequate Rinsing Unbound dye molecules may remain on the tissue. Increase the number and duration of washing steps post-staining. It is recommended to perform three washes of five minutes each in distilled water. Gentle agitation during washes can improve efficiency.[1]
Stain Concentration Too High An overly concentrated staining solution can lead to non-specific binding. Reduce the concentration of the this compound solution.
Prolonged Staining Time Excessive incubation in the staining solution can increase background. Decrease the staining incubation time.
Issues with Tissue Preparation Incomplete deparaffinization can trap the dye, leading to high background. Ensure complete removal of paraffin (B1166041) wax using fresh xylene and a sufficient number of changes.[2][3]
Drying of Sections Allowing tissue sections to dry out during the staining process can cause the dye to precipitate and bind non-specifically.[2] Ensure the tissue section remains hydrated throughout the staining and washing steps.

Issue 2: Weak or No Staining

A faint or absent signal can be equally problematic. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Stain Concentration Too Low The staining solution may not have enough dye to produce a strong signal. Increase the concentration of the this compound solution.
Insufficient Staining Time The dye may not have had enough time to bind to the target structures. Increase the incubation time in the staining solution.
Excessive Washing/Differentiation Overly aggressive or prolonged washing can strip the bound dye from the tissue. Reduce the duration and number of washes, and if using a differentiating agent, decrease the differentiation time.
Inadequate Fixation Poor fixation can lead to the loss of target molecules. Ensure that the tissue was properly and thoroughly fixed.
Incorrect pH of Staining Solution The binding of direct dyes can be pH-dependent. Ensure the pH of your staining solution is optimal for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal washing solution to remove unbound this compound?

Q2: How can I prepare the washing solutions mentioned?

A2: Here are the preparations for commonly used washing solutions for direct dyes:

  • 0.5% Acetic Acid Solution: Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

  • Alkaline Alcohol Solution: This can be prepared by adding a few drops of ammonium (B1175870) hydroxide (B78521) to 70% or 80% ethanol (B145695) until it is slightly alkaline.

  • Acidified Water: Add 5 mL of glacial acetic acid to 1 liter of distilled water.[6]

Q3: What are the chemical properties of this compound that are relevant to its removal?

A3: this compound is a water-soluble, anionic azo dye.[7][8][9][10][11] Its solubility in water is facilitated by the presence of sulfonic acid groups in its molecular structure.[8] This property is key to its removal, as water-based washing steps are effective at dissolving and carrying away unbound dye molecules. It is also slightly soluble in ethanol.[7][9]

Q4: Can I use ethanol to wash my stained samples?

A4: Yes, ethanol is often used in the final steps of a staining protocol for dehydration before clearing and mounting.[4][12] Since this compound is slightly soluble in ethanol[7][9], the dehydration steps with graded alcohols will also help to remove any remaining unbound dye.

Experimental Protocols

The following is a suggested protocol for removing unbound this compound, adapted from protocols for other direct dyes. Optimization may be required for your specific application.

Protocol: Post-Staining Wash for this compound

  • Initial Rinse: Following staining with this compound, briefly rinse the slides in distilled water to remove the bulk of the excess staining solution.

  • Primary Wash: Wash the sections in three changes of distilled water for 5 minutes each, with gentle agitation.

  • Differentiation (Optional, for high background): If background staining is still high, differentiate the sections by dipping them briefly (5-10 seconds) in a 0.5% acetic acid solution.[4]

  • Dehydration: Dehydrate the sections through graded alcohols:

    • 95% ethanol for 1 minute.

    • Two changes of 100% ethanol for 1 minute each.[4][12]

  • Clearing and Mounting: Clear the sections in xylene and mount with a resinous medium.[4][12]

Visual Guides

Workflow for Troubleshooting High Background Staining

High_Background_Troubleshooting start High Background Staining Observed q1 Are washing steps adequate? start->q1 a1_yes Increase wash time and/or number of washes q1->a1_yes No q2 Is stain concentration optimal? q1->q2 Yes a1_yes->q2 a2_yes Reduce stain concentration q2->a2_yes No q3 Is staining time appropriate? q2->q3 Yes a2_yes->q3 a3_yes Decrease staining time q3->a3_yes No end Optimized Staining q3->end Yes a3_yes->end Staining_Wash_Workflow staining Stained Sample (this compound) rinse1 Initial Rinse (Distilled Water) staining->rinse1 wash Primary Wash (3x5 min, Distilled Water) rinse1->wash differentiate Differentiation (Optional) (0.5% Acetic Acid) wash->differentiate dehydrate Dehydration (Graded Ethanol) differentiate->dehydrate clear_mount Clearing & Mounting (Xylene & Resinous Medium) dehydrate->clear_mount

References

Validation & Comparative

A Comparative Guide to Amyloid Staining: Congo Red vs. Direct Yellow 28

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of amyloidosis and related neurodegenerative diseases, the accurate detection and visualization of amyloid fibrils is paramount. The choice of staining agent is a critical decision that directly impacts the reliability and interpretation of experimental results. This guide provides a comprehensive comparison of the historical "gold standard," Congo Red, with the lesser-known diazo dye, Direct Yellow 28, for the purpose of amyloid staining in tissue sections.

While Congo Red is a well-established and extensively documented method for identifying amyloid deposits, a thorough review of scientific literature reveals a significant lack of application and validation of this compound for this specific purpose. This guide will therefore focus on the robust data available for Congo Red, presenting its performance, experimental protocols, and underlying mechanisms, while noting the absence of comparable data for this compound in the context of amyloid research.

At a Glance: Key Performance Indicators

The following table summarizes the known performance characteristics of Congo Red for amyloid staining. Data for this compound is not available for a direct comparison in this application.

FeatureCongo RedThis compound
Detection Principle Birefringence of polarized light (apple-green color) upon binding to β-sheet structures. Can also be visualized using fluorescence microscopy.Primarily used as a direct dye for cellulose-containing materials like cotton and paper. Mechanism for potential amyloid binding is not established.
Primary Application Histological staining of tissue sections for the visualization of amyloid plaques.[1][2][3][4]Industrial dyeing of textiles, leather, and paper.[5]
Specificity for Amyloid High, especially when combined with polarization microscopy to observe the characteristic apple-green birefringence.[4] False positives can occur.Not determined for amyloid staining.
Sensitivity Considered sensitive, especially with fluorescence microscopy enhancement.[6][7]Not determined for amyloid staining.
Binding Affinity (Kd) Micromolar range, with variability depending on the specific type of amyloid fibril.Not determined for amyloid fibrils.
Advantages "Gold standard" for histological amyloid detection, providing important morphological context within the tissue.[4] The apple-green birefringence is a highly specific diagnostic feature.[4]Soluble in water.[5]
Disadvantages Interpretation of birefringence can be subjective. The staining protocol can be laborious. Less sensitive than some purely fluorescent methods.Lacks documented evidence of efficacy and specificity for amyloid staining. Not a recognized or validated method in this field.

The Gold Standard: Congo Red

Congo Red is a diazo dye that has been the benchmark for amyloid detection in tissue samples for over a century.[1] Its utility lies in its ability to bind to the characteristic cross-β-sheet structure of amyloid fibrils.[2]

Mechanism of Action

The elongated, planar structure of the Congo Red molecule allows it to intercalate between the β-sheets of amyloid fibrils. This binding is stabilized by hydrogen bonds between the dye and the protein aggregates.[2] When bound to amyloid, the Congo Red molecules align in a regular, parallel fashion, creating a pseudocrystalline array. This ordered arrangement is responsible for the dye's unique optical properties.[2]

Under bright-field microscopy, amyloid deposits stained with Congo Red appear pink or red.[8] However, the definitive identification of amyloid is made using polarization microscopy. When viewed between crossed polarizers, the aligned Congo Red molecules exhibit a pathognomonic apple-green birefringence.[4][9] This phenomenon is a result of the anisotropic nature of the dye-amyloid complex, which rotates the plane of polarized light.

More recently, fluorescence microscopy has been employed to enhance the sensitivity of Congo Red staining.[6][7] When excited with ultraviolet light, Congo Red-stained amyloid emits a red fluorescence, which can be particularly useful for detecting smaller deposits that may be missed with polarization microscopy alone.[6]

The Challenger That Isn't: this compound

This compound (C.I. 19555) is a water-soluble diazo dye primarily used in the textile and paper industries for coloring cotton, viscose, and other cellulosic materials.[5] Its chemical structure consists of a single azo bond.[5]

A comprehensive search of the scientific literature reveals no established protocols or comparative studies evaluating this compound for the purpose of amyloid staining. While it belongs to the broad class of direct dyes, which also includes Congo Red, there is no evidence to suggest that it shares the specific molecular geometry and binding properties required for selective and reliable identification of amyloid fibrils. Without experimental data on its binding affinity, specificity, and optical properties when interacting with amyloid, its use in this application remains entirely speculative and is not recommended.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are standard protocols for Congo Red staining of amyloid in tissue sections.

Congo Red Staining Protocol for Paraffin-Embedded Sections (Alkaline Method)

This is a widely used and reliable method for the detection of amyloid in formalin-fixed, paraffin-embedded tissues.[10]

Solutions:

  • Alkaline Congo Red Solution:

    • Congo Red powder: 0.5 g

    • 1% Sodium hydroxide: 1.0 mL

    • 80% Ethanol: 100 mL

    • Note: Ensure the Congo Red is fully dissolved. The solution should be freshly prepared or filtered before use.

  • Alkaline Alcohol Differentiating Solution:

    • 1% Sodium hydroxide: 1.0 mL

    • 80% Ethanol: 100 mL

  • Harris's Hematoxylin (B73222) (or other suitable hematoxylin solution) for counterstaining.

  • Scott's Tap Water Substitute (Bluing Reagent)

  • Ethanol solutions (100%, 95%, 80%, 70%)

  • Xylene (or a xylene substitute)

  • Resinous mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections through graded alcohols to distilled water.

  • Stain nuclei with Harris's hematoxylin for 3-5 minutes.

  • Rinse in running tap water.

  • Differentiate in 1% acid alcohol if necessary.

  • Wash in tap water.

  • Blue in Scott's tap water substitute for 1-2 minutes.

  • Wash in tap water.

  • Place slides in the alkaline Congo Red solution for 20-30 minutes.

  • Rinse quickly in distilled water.

  • Differentiate in the alkaline alcohol solution. This step is critical and may require optimization (typically 5-30 seconds).

  • Wash well in tap water.

  • Dehydrate through graded alcohols.

  • Clear in xylene.

  • Mount with a resinous mounting medium.

Expected Results:

  • Amyloid deposits: Pink to red under bright-field microscopy; apple-green birefringence under polarized light.

  • Nuclei: Blue.

  • Elastic fibers: May also stain red but will not exhibit apple-green birefringence.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making logic for choosing a staining method, the following diagrams are provided in the DOT language for Graphviz.

G cluster_prep Tissue Preparation cluster_staining Congo Red Staining Protocol cluster_analysis Microscopic Analysis cluster_results Interpretation of Results start Start: Tissue Sample fixation Fixation (e.g., 10% NBF) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (5-10 µm) embedding->sectioning mounting Mounting on Slides sectioning->mounting deparaffinize Deparaffinize & Rehydrate mounting->deparaffinize counterstain Nuclear Counterstain (Hematoxylin) deparaffinize->counterstain congo_red Incubate in Alkaline Congo Red counterstain->congo_red differentiate Differentiate in Alkaline Alcohol congo_red->differentiate dehydrate Dehydrate differentiate->dehydrate clear Clear dehydrate->clear coverslip Coverslip clear->coverslip brightfield Bright-field Microscopy coverslip->brightfield polarized Polarization Microscopy brightfield->polarized fluorescence Fluorescence Microscopy polarized->fluorescence amyloid_negative Amyloid Negative polarized->amyloid_negative No Birefringence pink_red Pink/Red Staining apple_green Apple-Green Birefringence pink_red->apple_green Confirmation amyloid_positive Amyloid Positive apple_green->amyloid_positive red_fluorescence Red Fluorescence red_fluorescence->amyloid_positive Enhanced Sensitivity G cluster_choice Choice of Staining Method for Amyloid cluster_options Available Dyes cluster_outcome Recommendation established Established & Validated Method? congo_red Congo Red established->congo_red Yes direct_yellow This compound established->direct_yellow No proceed Proceed with Staining congo_red->proceed caution Not Recommended for Amyloid Research direct_yellow->caution

References

Unveiling the Binding Landscape: A Comparative Guide to Quantitative Analysis of Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of binding sites is a cornerstone of innovation. This guide provides a comprehensive comparison of methodologies, with a focus on the validation of Direct Yellow 28 against established alternatives like Congo Red and Thioflavin T for the quantitative analysis of specific binding interactions, particularly in the context of amyloid fibrils.

Introduction

The characterization of molecular interactions is fundamental to drug discovery and diagnostics. A critical aspect of this is the quantitative analysis of binding sites, which provides insights into the affinity, stoichiometry, and specificity of these interactions. While various techniques exist, dye-based assays offer a convenient and often high-throughput approach. This guide delves into the validation and comparative performance of this compound and contrasts it with the well-established dyes, Congo Red and Thioflavin T, particularly in the well-documented application of amyloid fibril quantification.

Comparative Analysis of Dyes for Binding Site Quantification

The selection of an appropriate dye for quantitative binding analysis is contingent on several factors including specificity, sensitivity, and the nature of the binding interaction. Here, we compare this compound, Congo Red, and Thioflavin T.

FeatureThis compoundCongo RedThioflavin T (ThT)
Principle of Detection Primarily used in textile dyeing and adsorption studies. Its utility in quantitative biological binding site analysis is not well-documented.Absorbance spectral shift upon binding to β-sheet-rich structures like amyloid fibrils.Enhanced fluorescence emission upon binding to amyloid fibrils.[1][2][3]
Binding Specificity Not established for specific biological binding sites.Preferentially binds to the β-pleated sheet conformation of amyloid-like proteins.[4] However, it may also interact with other proteins containing β-sheets.Highly specific for the cross-β-sheet quaternary structure of amyloid fibrils.[2] It shows minimal fluorescence with soluble or amorphous protein aggregates.[2]
Quantitative Parameters Not available in the context of biological binding sites.Apparent dissociation constant (K D ) of 1.75 x 10 -7 M and a maximal binding capacity (B max ) of 2 moles of Congo Red per mole of insulin (B600854) fibrils have been reported.[4][5]Fluorescence intensity correlates linearly with amyloid concentration over a wide range of ThT concentrations (0.2 to 500 µM).[1][3]
Optimal Concentration Not established for binding assays.Typically used in the micromolar range for staining and spectral shift assays.[5]Recommended concentrations are 10–20 µM for fibrillization kinetics and 50 µM for quantifying pre-formed amyloid fibrils.[3]
Potential for Interference Unknown for biological assays.Can be biased by compounds that absorb in a similar spectral range.Fluorescence can be biased by exogenous compounds with absorptive or fluorescent properties, or by compounds that compete for binding.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for Congo Red and Thioflavin T assays.

Congo Red Spectral Shift Assay

This method relies on the change in the absorbance spectrum of Congo Red upon binding to amyloid fibrils.

  • Preparation of Reagents:

    • Prepare a stock solution of Congo Red (e.g., 100 µM) in a suitable buffer (e.g., 5 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Prepare samples containing the protein of interest at various concentrations.

  • Binding Assay:

    • Mix the protein sample with the Congo Red solution to a final desired concentration (e.g., 20 µM Congo Red).

    • Incubate the mixture for a defined period to allow binding to reach equilibrium.

  • Data Acquisition:

    • Measure the absorbance spectrum of the mixture, typically from 400 nm to 600 nm, using a spectrophotometer.

    • A shift in the absorbance maximum to a longer wavelength is indicative of binding.

  • Data Analysis:

    • The concentration of bound Congo Red can be calculated from the change in absorbance, and binding parameters (K D and B max ) can be determined by fitting the data to a saturation binding curve.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to quantify amyloid fibrils based on the fluorescence enhancement of ThT upon binding.

  • Preparation of Reagents:

    • Prepare a stock solution of ThT (e.g., 1 mM) in water.

    • Prepare protein samples, including a negative control of buffer alone.

  • Binding Assay:

    • Add ThT to the protein samples to a final concentration of 10-50 µM.

    • Incubate for a short period to allow for binding.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorometer with excitation typically around 440-450 nm and emission around 480-490 nm.[2]

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the amount of amyloid fibrils present. A standard curve can be generated using known concentrations of fibrils for absolute quantification.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram illustrates a generalized workflow for a dye-based binding assay.

Dye-Based Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition cluster_analysis Data Analysis reagent_prep Reagent Preparation (Dye, Protein, Buffer) sample_prep Sample Preparation (Serial Dilutions) reagent_prep->sample_prep incubation Incubation (Dye + Protein) sample_prep->incubation measurement Spectrophotometry or Fluorometry incubation->measurement data_proc Data Processing measurement->data_proc quant Quantification of Binding Sites data_proc->quant

Generalized workflow for dye-based quantitative binding assays.

Signaling Pathway Context: Amyloidogenesis

The dyes discussed are pivotal in studying amyloidogenesis, a pathological process central to many neurodegenerative diseases. The following diagram illustrates a simplified pathway of amyloid fibril formation.

Amyloidogenesis Pathway Soluble Soluble Monomers Oligomers Soluble Oligomers Soluble->Oligomers Aggregation Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Mature Amyloid Fibrils Protofibrils->Fibrils Maturation

A simplified schematic of the amyloid fibril formation pathway.

Conclusion

For the quantitative analysis of binding sites, particularly in the context of amyloid fibrils, Thioflavin T and Congo Red are well-validated and widely accepted methods. They offer quantifiable parameters and have established protocols. In contrast, this compound, while a known dye, lacks the necessary validation and published data to be recommended for quantitative analysis of biological binding sites at this time. Researchers and drug development professionals should rely on established methods like ThT and Congo Red assays, while being mindful of their respective limitations and potential for interference. Future validation studies would be required to ascertain the utility of this compound in this application.

References

Comparative Analysis of Direct Yellow 28 Cross-Reactivity with Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Direct Yellow 28 with various biopolymers. Due to the limited availability of direct quantitative data for this compound, this guide leverages experimental data from closely related direct azo dyes to provide insights into its potential interactions with proteins, nucleic acids, and polysaccharides. The information is intended to guide researchers in selecting appropriate dyes for their specific applications and to highlight potential off-target effects.

Introduction to this compound

This compound, also known as C.I. 19555, is a water-soluble, anionic azo dye.[1][2][3] Its molecular structure features multiple sulfonate groups, which contribute to its water solubility and its ability to bind to various substrates.[1][2][3] Primarily used in the textile industry for dyeing cellulose (B213188) fibers, silk, and wool, its potential applications in biological research necessitate a thorough understanding of its interactions with biopolymers.[1][2][3]

Chemical Structure of this compound

G cluster_key Key Functional Groups Azo Azo Groups (-N=N-) Sulfonate Sulfonate Groups (-SO3-) Aromatic Aromatic Rings

Caption: Simplified representation of this compound's key functional groups.

Cross-Reactivity with Proteins

Direct azo dyes, like this compound, can interact with proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The specific nature and strength of these interactions are influenced by the protein's isoelectric point (pI), surface charge distribution, and the experimental conditions (pH, ionic strength).

Quantitative Analysis of Azo Dye-Protein Interactions

Table 1: Dissociation Constants (Kd) of Orange ZT-BSA Complex at Different pH Values [4]

pHDissociation Constant (Kd) in µM
7.024.0
6.528.0
6.07.0
5.511.0
5.017.6
4.346.0

This data on a similar azo dye suggests that the binding affinity of this compound to proteins is likely to be pH-dependent, with stronger interactions occurring around the isoelectric point of the protein where electrostatic attraction is maximized.

Potential Alternatives for Protein Staining

For applications requiring specific protein visualization with minimal cross-reactivity, several alternatives to broad-spectrum dyes like this compound exist.

Table 2: Comparison of Protein Stains

StainPrinciple of StainingSpecificityAdvantagesDisadvantages
This compound (inferred) Electrostatic and hydrophobic interactionsLow; binds to a wide range of proteinsSimple to useHigh background, low specificity
Coomassie Brilliant Blue Binds to basic and aromatic amino acidsModerate; binds to most proteinsHigh sensitivity, well-establishedCan interfere with mass spectrometry
Ponceau S Binds to positive charges of amino groupsLow; general protein stainReversible, good for blottingLower sensitivity than Coomassie
Fluorescent Dyes (e.g., SYPRO Ruby) Binds to SDS-coated proteinsHigh; specific for proteins in gelsHigh sensitivity, broad linear rangeRequires fluorescent imaging equipment

Cross-Reactivity with Nucleic Acids

Anionic dyes like this compound can interact with the phosphate (B84403) backbone of nucleic acids (DNA and RNA) via electrostatic interactions. The planar aromatic rings of the dye may also intercalate between the base pairs of DNA.

Spectroscopic Analysis of Dye-DNA Interactions

Fluorescence spectroscopy is a common method to study dye-DNA interactions. The binding of a dye to DNA can lead to changes in its fluorescence quantum yield and emission wavelength. While no specific fluorescence data for this compound binding to DNA was found, the principles of such an analysis are well-established.[5][6][7][8][9]

Potential Alternatives for Nucleic Acid Staining

For specific detection of nucleic acids, fluorescent intercalating dyes or groove binders are generally preferred over direct dyes.

Table 3: Comparison of Nucleic Acid Stains

StainPrinciple of StainingSpecificityAdvantagesDisadvantages
This compound (inferred) Electrostatic and potential intercalationLow; potential for non-specific bindingSimple, visible light detectionLow specificity, potential for aggregation
Ethidium Bromide Intercalates between DNA base pairsHigh for dsDNAHigh fluorescence enhancementMutagenic
SYBR Green I Binds to the minor groove of dsDNAHigh for dsDNAVery high fluorescence enhancement, less toxic than EtBrCan inhibit PCR at high concentrations
DAPI Binds to the minor groove of A-T rich regions of DNAHigh for DNAStrong fluorescence, cell-permeablePhotobleaching can be an issue

Cross-Reactivity with Polysaccharides

The interaction of direct dyes with polysaccharides is primarily governed by hydrogen bonding and van der Waals forces. The presence of charged groups on the polysaccharide can also lead to electrostatic interactions.

Considerations for Polysaccharide Interactions

The cross-reactivity of this compound with polysaccharides will depend on the specific structure of the polysaccharide, including its monomer composition, glycosidic linkages, and the presence of functional groups. For neutral polysaccharides like cellulose, hydrogen bonding is the primary mode of interaction. For charged polysaccharides like heparin or chondroitin (B13769445) sulfate, electrostatic interactions will also play a significant role.

Experimental Protocols

Spectroscopic Analysis of Dye-Protein Interaction

This protocol is adapted from studies on azo dye-protein interactions.[4]

Objective: To determine the binding affinity of a dye to a protein by measuring changes in absorbance.

Materials:

  • This compound solution of known concentration

  • Protein solution (e.g., Bovine Serum Albumin) of known concentration

  • Phosphate buffer of desired pH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound in the phosphate buffer.

  • Prepare a corresponding series of blank solutions containing only the dye at the same concentrations.

  • Measure the absorbance spectra of both the protein-dye solutions and the dye-only solutions over a relevant wavelength range.

  • Calculate the difference in absorbance (ΔA) at the wavelength of maximum absorbance of the dye.

  • Plot ΔA against the dye concentration and fit the data to a suitable binding model (e.g., Scatchard plot) to determine the dissociation constant (Kd).

G cluster_workflow Spectroscopic Analysis Workflow prep Prepare Protein and Dye Solutions mix Mix Protein and Dye at Various Ratios prep->mix measure Measure Absorbance Spectra mix->measure analyze Calculate Difference Absorbance and Plot measure->analyze fit Fit Data to Binding Model analyze->fit kd Determine Dissociation Constant (Kd) fit->kd

Caption: Workflow for spectroscopic analysis of dye-protein interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a dye-biopolymer interaction.

Materials:

  • This compound solution of known concentration

  • Biopolymer (protein, DNA, or polysaccharide) solution of known concentration

  • Matching buffer for both solutions

  • Isothermal Titration Calorimeter

Procedure:

  • Degas both the dye and biopolymer solutions to prevent air bubbles.

  • Load the biopolymer solution into the sample cell of the calorimeter.

  • Load the dye solution into the injection syringe.

  • Perform a series of small, sequential injections of the dye solution into the sample cell while monitoring the heat released or absorbed.

  • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

  • Plot the heat change against the molar ratio of dye to biopolymer and fit the data to a suitable binding model to extract the thermodynamic parameters.

G cluster_itc Isothermal Titration Calorimetry (ITC) Workflow prep_itc Prepare and Degas Dye and Biopolymer Solutions load_cell Load Biopolymer into Sample Cell prep_itc->load_cell load_syringe Load Dye into Injection Syringe prep_itc->load_syringe titrate Perform Sequential Injections load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data analyze_itc Fit Data to Binding Model plot_data->analyze_itc thermo Obtain Thermodynamic Parameters (Kd, n, ΔH) analyze_itc->thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

This compound, as a direct azo dye, is expected to exhibit a degree of cross-reactivity with a variety of biopolymers, including proteins, nucleic acids, and polysaccharides. The primary modes of interaction are likely to be electrostatic and hydrophobic. While specific quantitative data for this compound is scarce, analysis of similar dyes suggests that these interactions are influenced by factors such as pH and ionic strength. For applications requiring high specificity, researchers should consider alternative, more targeted staining reagents. The experimental protocols provided in this guide offer a framework for quantitatively assessing the cross-reactivity of this compound and other dyes with biopolymers of interest.

References

Spectroscopic comparison of Direct yellow 28 and Chrysamine G

Author: BenchChem Technical Support Team. Date: December 2025

In the world of biological staining and molecular probes, the selection of the right dye is paramount for accurate and reliable experimental outcomes. This guide provides a detailed spectroscopic comparison of two commonly used dyes, Direct Yellow 28 and Chrysamine G, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Key Spectroscopic Properties

A summary of the key spectroscopic properties of this compound and Chrysamine G is presented below. It is important to note that while data for Chrysamine G is readily available, specific quantitative fluorescence data for this compound is less prevalent in the literature. The data presented for this compound is based on available information and studies on structurally similar azo dyes.

Spectroscopic PropertyThis compoundChrysamine G
UV-Vis Absorption Maximum (λmax) ~438 nm386 nm
Molar Absorptivity (ε) Data not available58,487 M⁻¹cm⁻¹ at 392 nm
Fluorescence Emission Maximum (λem) ~356 nm (in water, for structurally similar Direct Yellow 27)[1]Not Applicable (Essentially non-fluorescent in unbound state)[2]
Quantum Yield (Φf) 0.41 (in water, for structurally similar Direct Yellow 27)[1]Not Applicable
Stokes Shift ~ -82 nm (estimated based on available data)Not Applicable

In-Depth Analysis

This compound , a member of the azo dye class, exhibits a characteristic absorption in the visible region of the electromagnetic spectrum. Its application as a fluorescent probe is suggested by studies on similar molecules like Direct Yellow 27, which displays a noticeable fluorescence quantum yield and a significant Stokes shift.[1] However, the lack of readily available, specific molar absorptivity and comprehensive fluorescence data for this compound itself warrants further experimental characterization for applications demanding high quantitative accuracy.

Chrysamine G , a derivative of Congo red, is well-characterized spectroscopically and is widely recognized for its use as a probe for amyloid-β plaques.[3][4][5] Its strong absorption in the near-UV region and high molar extinction coefficient make it a sensitive tool for detection.[2] A crucial characteristic of Chrysamine G is its lack of significant fluorescence in its unbound state, a property that is often exploited in "turn-on" fluorescence assays where fluorescence is induced or enhanced upon binding to a target.

Experimental Protocols

To ensure reproducible and comparable spectroscopic data, standardized experimental protocols are essential. Below are detailed methodologies for UV-Vis absorption and fluorescence spectroscopy tailored for the analysis of dyes like this compound and Chrysamine G.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption maximum (λmax) and molar absorptivity (ε) of a dye.

  • Preparation of Stock Solution: Accurately weigh a known mass of the dye powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) for Chrysamine G, water for this compound) to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning a range that yields absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 300-600 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent used for dissolving the dye. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), plot a calibration curve of absorbance versus concentration.

    • The slope of the linear regression of this plot will be the molar absorptivity (ε).

Fluorescence Spectroscopy

This protocol describes the determination of fluorescence excitation and emission spectra, as well as the quantum yield (Φf).

  • Solution Preparation: Prepare a dilute solution of the dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a preliminary scan is needed) and scan a range of excitation wavelengths. The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan a range of emission wavelengths. This will provide the fluorescence emission spectrum of the dye.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for blue-emitting dyes).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φf_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic characterization of a dye.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Comparison Dye Dye Powder Stock Stock Solution Dye->Stock Solvent Solvent Solvent->Stock Working Working Solutions Stock->Working UVVis_Spec UV-Vis Spectrophotometer Working->UVVis_Spec Fluor_Spec Spectrofluorometer Working->Fluor_Spec Abs_Spectrum Absorption Spectrum UVVis_Spec->Abs_Spectrum Lambda_Max Determine λmax Abs_Spectrum->Lambda_Max Molar_Abs Calculate ε Abs_Spectrum->Molar_Abs Data_Table Comparative Data Table Lambda_Max->Data_Table Molar_Abs->Data_Table Ex_Spectrum Excitation Spectrum Fluor_Spec->Ex_Spectrum Em_Spectrum Emission Spectrum Fluor_Spec->Em_Spectrum Ex_Spectrum->Data_Table QY_Calc Calculate Φf Em_Spectrum->QY_Calc Em_Spectrum->Data_Table QY_Calc->Data_Table Report Generate Report Data_Table->Report

Caption: General workflow for the spectroscopic comparison of dyes.

References

A Comparative Guide to Collagen Staining: Standardizing for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of reliable and reproducible quantification of collagen, the selection of an appropriate staining method is paramount. While the query for "Direct Yellow 28" did not yield established protocols for collagen staining in biological tissues, this guide will focus on a well-established and highly specific direct dye for collagen: Picrosirius Red (Direct Red 80). This guide provides a comparative analysis of Picrosirius Red and the widely used Masson's Trichrome stain, offering researchers, scientists, and drug development professionals a comprehensive resource for standardizing their collagen staining protocols to achieve reproducible results.

Comparison of Collagen Staining Methods

The choice of staining method can significantly impact the quantification and interpretation of collagen deposition in tissue samples. Below is a summary of the performance of Picrosirius Red and Masson's Trichrome, two of the most common methods for collagen visualization.

FeaturePicrosirius Red (Direct Red 80)Masson's Trichrome
Specificity for Collagen High. The elongated dye molecules align with the parallel polypeptide chains of the collagen triple helix, enhancing its natural birefringence.[1]Moderate. Stains collagen blue, but can also weakly stain other components like hepatocyte cytoplasm, potentially leading to overestimation of collagen content.[2]
Visualization Principle Stains collagen red against a pale yellow background under bright-field microscopy.[3][4] Under polarized light, it enhances the birefringence of collagen, with larger fibers appearing yellow or orange and thinner fibers appearing green.[3][5]A three-color staining method where collagen appears blue, nuclei are black, and muscle, cytoplasm, and keratin (B1170402) are stained red.[2]
Quantification Well-suited for quantification due to high contrast and specificity, especially with automated image analysis.[2][4] The dye can be extracted from stained tissues and quantified spectrophotometrically.[1]Quantification can be more challenging due to the potential for non-specific background staining.[2] Digital densitometry can be used for quantification.[6]
Ease of Use Considered a straightforward and effective staining method.[4]A more complex and multi-step staining procedure.[7]

Experimental Protocols

To ensure reproducibility, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for Picrosirius Red and Masson's Trichrome staining.

Picrosirius Red Staining Protocol

This method is highly specific for collagen fibers.

Reagents:

  • Picrosirius Red Solution: 0.1% Direct Red 80 (C.I. 35782) in a saturated aqueous solution of picric acid.[3][4]

  • Acidified Water: 0.5% glacial acetic acid in distilled water.[4]

  • Weigert's Iron Hematoxylin (B73222) (for nuclear counterstaining, optional).

  • Ethanol (B145695) (100%)

  • Xylene

Procedure:

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • (Optional) If nuclear counterstaining is desired, stain with Weigert's iron hematoxylin.

  • Rinse well in distilled water.

  • Stain in Picrosirius Red solution for 60-90 minutes.[8]

  • Wash in two changes of acidified water.[4]

  • Dehydrate rapidly in three changes of 100% ethanol.[3]

  • Clear in xylene and mount with a resinous medium.[3]

Expected Results:

  • Under bright-field microscopy: Collagen will be stained red, and the background will be pale yellow.[3]

  • Under polarized light microscopy: Collagen fibers will exhibit enhanced birefringence, appearing bright yellow, orange, or green depending on their thickness and organization.[3][5]

Masson's Trichrome Staining Protocol

This is a classic differential stain used to distinguish collagen from other tissue components.

Reagents:

  • Bouin's Solution (optional mordant)

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic-Phosphotungstic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional but recommended for formalin-fixed tissues) Mordant in Bouin's solution at 56°C for 1 hour, then rinse with running tap water until the yellow color is removed.[7]

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes, then rinse in warm running tap water.[7]

  • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[7]

  • Rinse with distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[7]

  • Without rinsing, transfer to Aniline Blue solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% acetic acid solution for 1-3 minutes.

  • Dehydrate through graded ethanols, clear in xylene, and mount.

Expected Results:

  • Collagen: Blue

  • Nuclei: Black

  • Muscle, Cytoplasm, Keratin: Red

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Picrosirius Red and Masson's Trichrome staining.

Picrosirius_Red_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Counterstain Nuclear Counterstain (Optional) Deparaffinize->Counterstain PSR_Stain Picrosirius Red Stain (60-90 min) Counterstain->PSR_Stain Acid_Wash Wash in Acidified Water PSR_Stain->Acid_Wash Dehydrate Dehydrate Acid_Wash->Dehydrate Clear_Mount Clear & Mount Dehydrate->Clear_Mount

References

Correlative Microscopy: A Comparative Guide to Fluorescent Probes, Featuring Direct Yellow 28

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Correlative Light and Electron Microscopy (CLEM) offers a powerful approach to bridge the gap between the functional dynamics observed in fluorescence light microscopy and the high-resolution ultrastructural context provided by electron microscopy. The choice of a fluorescent probe is paramount to the success of any CLEM experiment, as it must withstand the rigorous sample preparation required for electron microscopy while retaining its fluorescent properties. This guide provides a comparative overview of fluorescent probes for CLEM, with a special focus on the potential, and currently hypothetical, use of the textile dye Direct Yellow 28 in this advanced imaging application.

Performance Comparison of Fluorescent Probes for CLEM

The ideal fluorescent probe for CLEM should be bright, photostable, and, most importantly, resistant to the harsh chemical treatments inherent in electron microscopy sample preparation, such as fixation with glutaraldehyde (B144438) and osmium tetroxide, dehydration in ethanol (B145695), and embedding in resin. While a vast array of fluorescent probes are available for standard fluorescence microscopy, only a select few have proven to be robust enough for the demands of CLEM, particularly for post-embedding protocols where the fluorescence is imaged after the sample has been embedded in resin.

Currently, there is no published data on the use of this compound as a fluorescent probe in a biological context, including CLEM. Its properties listed below are derived from its application as a textile dye. In contrast, fluorescent proteins and certain synthetic dyes have been specifically engineered or selected for their superior performance in CLEM applications.

FeatureThis compoundGenetically Encoded Probes (e.g., mEosEM, mScarlet-H)Synthetic Dyes (e.g., Janelia Fluor Dyes, TMR)
Resistance to OsO₄ Fixation Not AvailableModerate to High (engineered for resistance)[1][2]Variable, some show good resistance[3][4]
Resistance to Dehydration Not AvailableModerate, fluorescence can be quenched[1]Good resistance reported for some dyes[3]
In-Resin Fluorescence Not AvailableYes, for specifically engineered variants[1][5]Yes, for selected dyes (e.g., JFX549, JFX554, TMR)[3][6]
Photostability Good (as a textile dye)[5]Variable, can be prone to photobleachingGenerally high, often superior to fluorescent proteins[6]
Brightness (Quantum Yield) Not Available for microscopyModerate to HighHigh
Targeting Specificity Non-specific staining expectedHigh (genetically targeted to a protein of interest)High (when conjugated to antibodies or ligands)
Live-Cell Imaging Compatibility Unlikely, potential for toxicityYesYes (for cell-permeable variants)

Experimental Protocols for Correlative Light and Electron Microscopy (CLEM)

The following are generalized protocols for pre-embedding and post-embedding CLEM. The choice between these workflows depends on the specific experimental question and the robustness of the fluorescent probe.

Pre-embedding CLEM Protocol

This workflow is suitable for fluorescent probes that are not resistant to the harsh embedding procedures. The fluorescence imaging is performed before embedding.

  • Sample Preparation: Cells are grown on a gridded coverslip or a dish with a coordinate system to facilitate the relocation of the region of interest.

  • Fluorescent Labeling: The target structure is labeled with a fluorescent probe (e.g., a fluorescent protein or a dye-conjugated antibody).

  • Live-Cell Imaging (Optional): If the experimental design requires it, live-cell imaging is performed to capture dynamic events.

  • Fixation: Cells are fixed with a mixture of paraformaldehyde and a low concentration of glutaraldehyde to preserve both fluorescence and ultrastructure.

  • Fluorescence Microscopy: The region of interest is imaged using a fluorescence microscope, and the coordinates are carefully recorded.

  • Post-fixation: The sample is post-fixed with osmium tetroxide, which enhances contrast for electron microscopy but often quenches the fluorescence of non-resistant probes.

  • Dehydration and Embedding: The sample is dehydrated through a graded series of ethanol and embedded in an epoxy resin.

  • Sectioning and Electron Microscopy: Ultrathin sections of the previously imaged region are cut, stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate), and imaged with a transmission electron microscope (TEM).

  • Correlation: The fluorescence and electron microscopy images are overlaid using the grid or coordinate system as a reference.

Post-embedding (In-Resin) CLEM Protocol

This advanced workflow is only possible with highly robust fluorescent probes that retain their fluorescence after embedding. It offers higher correlation accuracy.

  • Sample Preparation and Fluorescent Labeling: As in the pre-embedding protocol, cells are grown on a gridded support and labeled with a highly resistant fluorescent probe.

  • Fixation, Dehydration, and Embedding: The sample is processed through fixation (including osmium tetroxide), dehydration, and resin embedding. Care is taken to use processing conditions that are known to preserve the fluorescence of the specific probe.

  • Sectioning: Ultrathin sections are cut from the resin block.

  • Fluorescence Microscopy on Sections: The resin sections are imaged on a fluorescence microscope to identify the labeled structures.

  • Electron Microscopy: The same sections are then stained with heavy metals and imaged in a TEM.

  • Direct Correlation: Since both fluorescence and electron microscopy images are from the same ultrathin section, the correlation between the two is highly accurate.

Visualizing CLEM Workflows

To better understand the logical flow of these complex experimental procedures, the following diagrams illustrate the key steps in pre-embedding and post-embedding CLEM.

pre_embedding_clem cluster_LM Light Microscopy Stage cluster_EM Electron Microscopy Stage cluster_Correlation Correlation A Sample Preparation on Gridded Dish B Fluorescent Labeling A->B C Live-Cell Imaging (Optional) B->C D Chemical Fixation C->D E Fluorescence Imaging & Coordinate Recording D->E F Post-fixation (OsO4) E->F G Dehydration F->G H Resin Embedding G->H I Ultrathin Sectioning H->I J EM Imaging I->J K Image Overlay J->K

A diagram illustrating the pre-embedding CLEM workflow.

post_embedding_clem cluster_Prep Sample Preparation & Processing cluster_Imaging Imaging Stage cluster_Correlation Correlation A Sample Preparation & Labeling with Robust Probe B Fixation (including OsO4) A->B C Dehydration B->C D Resin Embedding C->D E Ultrathin Sectioning D->E F Fluorescence Imaging of Sections E->F G EM Imaging of the Same Sections F->G H Direct Image Correlation G->H

A diagram illustrating the post-embedding (in-resin) CLEM workflow.

Conclusion

The success of correlative light and electron microscopy hinges on the careful selection of fluorescent probes. While genetically encoded probes and specialized synthetic dyes have been developed and validated for their resilience in CLEM workflows, the utility of common textile dyes like this compound in this context remains unexplored. Based on its known properties as a textile dye, this compound possesses good stability to some chemicals and light, which are desirable characteristics. However, its fluorescence properties in a biological environment and its resistance to the specific and harsh conditions of electron microscopy sample preparation are unknown.

Therefore, while established probes like mEosEM, mScarlet-H, and certain Janelia Fluor dyes are recommended for reliable CLEM experiments, this compound represents a potential, yet unvalidated, candidate that would require extensive experimental investigation to determine its suitability for correlative microscopy. Future research could explore the fluorescence quantum yield, photostability, and chemical resistance of this compound and similar dyes to expand the toolkit of probes available for this powerful imaging modality.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Direct Yellow 28

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as Direct Yellow 28, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling

This compound is a red-light yellow dye, appearing as a yellow-brown powder.[1] It is soluble in water and slightly soluble in ethanol.[1][2] While specific GHS hazard classifications for this compound are not consistently reported, it is prudent to handle it as a potentially hazardous substance.[3] Azo dyes, as a class, can pose environmental risks and some have been found to be mutagenic or carcinogenic, primarily through the release of aromatic amines.[4][5][6] Therefore, minimizing exposure and preventing environmental release are primary concerns.

Personal Protective Equipment (PPE):

When handling this compound in its solid form or in solution, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Segregate waste streams. Do not mix this compound waste with other incompatible chemicals.[7][9] Keep solid and liquid waste separate.[9]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[7][9] The container must be in good condition, with a secure, tight-fitting lid.[7]

    • For liquid waste, do not overfill the container; leave adequate headspace to allow for expansion.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound" and its CAS number: "8005-72-9".

      • The hazards associated with the chemical (e.g., "Potential Irritant," "Environmental Hazard").

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[7][10]

    • Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks or spills.[7][9]

    • Do not store large quantities of waste in the laboratory for extended periods. Adhere to your institution's and regulatory time limits for waste accumulation.[7][10]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and restrict access.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your institution's EHS office.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[7] This is to prevent the release of the dye into aquatic ecosystems, where it can be harmful.[4][6]

Quantitative Data Summary

ParameterGuidelineCitation
Waste Accumulation Up to 55 gallons of hazardous waste (or one quart of acute hazardous waste) can be accumulated in a satellite accumulation area.[10]
Storage Time Limit Under EPA's Subpart K for academic laboratories, hazardous waste must be removed from the laboratory every twelve months. Large quantity generators are generally allowed to store waste for up to 90 days.[10][11]
Container Requirements Containers must be chemically compatible with the waste, free from damage, have secure closures, and be located in well-ventilated areas.[7]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The focus is on the safe and compliant handling of the chemical waste post-experimentation.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A 1. Identify & Segregate Waste (this compound) B 2. Use Labeled, Compatible Container ('Hazardous Waste') A->B F Improper Disposal (Drain, Regular Trash) A->F C 3. Store in Designated Satellite Area (Well-ventilated, Secondary Containment) B->C D 4. Manage Spills Immediately (Contain, Absorb, Clean) C->D If Spill Occurs E 5. Arrange for Professional Disposal (EHS or Licensed Contractor) C->E D->B Collect Spill Waste G Environmental Contamination F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Direct yellow 28

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals working with Direct Yellow 28 (CAS No. 8005-72-9). While multiple sources indicate that this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), it is prudent to handle it with care to minimize potential risks associated with fine powders and chemical exposure.[1]

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following personal protective equipment is recommended to ensure personal safety and minimize exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesShould be worn at all times to protect from dust particles and splashes.
Hand Protection Nitrile GlovesWear appropriate protective gloves to prevent skin exposure.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of dust particles.

Operational and Handling Procedures

Adherence to proper operational procedures is critical for the safe handling of this compound.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated area.

  • Store away from incompatible materials.

Handling:

  • Handle in a well-ventilated area. A chemical fume hood is recommended when working with the powder.

  • Avoid the formation and accumulation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

In Case of a Spill:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use a dustpan and brush or a vacuum with a HEPA filter to clean up the dry powder. Avoid sweeping in a manner that creates airborne dust.

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for proper disposal.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention if necessary.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Skin Contact Flush skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.

Disposal Plan

All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste : Collect in a sealed, labeled container.

  • Liquid Waste : Aqueous solutions should be collected in a labeled waste container. Do not pour down the drain unless permitted by local regulations.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Weigh Powder in Fume Hood a->b c Prepare Solution b->c d Conduct Experiment c->d Use Solution e Decontaminate Work Area d->e Post-Experiment f Dispose of Waste e->f g Doff PPE f->g

Safe handling workflow for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。